Icenticaftor
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F6N3O3/c1-10(23,12(16,17)18)4-20-8(22)7-6(19)3-5(11(13,14)15)9(21-7)24-2/h3,23H,4,19H2,1-2H3,(H,20,22)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHQRIKZLHNPQR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336884 | |
| Record name | Icenticaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334546-77-8 | |
| Record name | Icenticaftor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334546778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icenticaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icenticaftor | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB0BO0WFH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Icenticaftor's Mechanism of Action on the CFTR Channel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icenticaftor (QBW251) is an orally bioavailable small molecule that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Developed by Novartis, it has shown clinical efficacy in treating Cystic Fibrosis (CF) patients with specific CFTR mutations and is also under investigation for Chronic Obstructive Pulmonary Disease (COPD).[3][4][5] This guide provides a comprehensive technical overview of this compound's mechanism of action on the CFTR channel, detailing its effects on channel function, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.
Core Mechanism of Action: CFTR Potentiation
This compound is classified as a CFTR potentiator, a class of molecules that enhance the channel gating function of the CFTR protein located at the cell surface. The primary defect in CFTR gating mutations (Class III and IV) is a reduced open probability (Po) of the channel, meaning the channel does not stay open long enough to allow for sufficient chloride ion transport. This compound addresses this defect by binding to the CFTR protein and increasing the likelihood of the channel being in an open state, thereby augmenting the flow of chloride ions across the cell membrane. This restoration of anion transport helps to hydrate the airway surface liquid, improve mucociliary clearance, and consequently alleviate the symptoms of CF.
Effects on CFTR Channel Gating and Conductance
Single-channel recording studies are pivotal in elucidating the precise effects of potentiators on CFTR channel kinetics. While specific single-channel recording data for this compound detailing mean open time and closed time are not extensively published, its classification as a potentiator strongly implies that it increases the open probability (Po) of the CFTR channel. This is the characteristic mechanism of action for this drug class.
Notably, a study comparing this compound to the well-characterized potentiator Ivacaftor demonstrated that this compound is superior in enhancing the function of corrector-rescued F508del-CFTR. This study also found that chronic exposure to this compound, unlike Ivacaftor, did not destabilize the F508del-CFTR protein, suggesting a potential advantage in combination therapies.
Binding Site on the CFTR Protein
As of the latest available research, the precise binding site of this compound on the CFTR protein has not been definitively determined through experimental methods such as cryo-electron microscopy (cryo-EM) or co-crystallization. However, it is hypothesized to bind to a site that allosterically modulates channel gating. Computational modeling and docking studies, often referencing the known binding site of Ivacaftor, are employed to predict potential interaction sites. The binding of a potentiator is thought to stabilize the open conformation of the channel, thereby increasing ion flow.
Quantitative Efficacy of this compound
The efficacy of this compound has been quantified in both preclinical and clinical studies, demonstrating its potential to restore CFTR function.
Table 1: In Vitro Efficacy of this compound
| Parameter | CFTR Mutant | Value | Cell Line | Reference |
| EC50 | F508del | 79 nM | - | |
| EC50 | G551D | 497 nM | - |
Table 2: Clinical Efficacy of this compound in Cystic Fibrosis (Phase 1/2 Trial)
| Parameter | Patient Population | Dosage | Change from Baseline | Reference |
| ppFEV1 | Class III and IV mutations | 450 mg twice daily | +6.46% | |
| Sweat Chloride | Class III and IV mutations | 450 mg twice daily | -8.36 mmol/L | |
| LCI2.5 | Class III and IV mutations | 450 mg twice daily | -1.13 points |
Experimental Protocols
The characterization of this compound's mechanism of action relies on specialized experimental techniques. Below are detailed methodologies for key assays.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is a cornerstone technique for measuring ion transport across epithelial tissues.
Objective: To measure this compound-mediated potentiation of CFTR-dependent chloride secretion in epithelial cell monolayers.
Cell Line: CFBE41o- cells stably expressing specific CFTR mutations (e.g., F508del-CFTR) are commonly used.
Protocol:
-
Cell Culture: Culture CFBE41o- cells on permeable supports (e.g., Snapwell™ inserts) until a confluent and polarized monolayer is formed. This typically requires several days of culture at an air-liquid interface.
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with a physiological Ringer's solution and maintained at 37°C, continuously bubbled with 95% O2/5% CO2.
-
Baseline Measurement: After an equilibration period, measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
ENaC Inhibition: Add amiloride (typically 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride currents.
-
CFTR Activation: Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to the basolateral side.
-
Potentiation by this compound: Add this compound at various concentrations to the apical chamber to measure its potentiation of the stimulated chloride current.
-
CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.
-
Data Analysis: The change in Isc upon addition of this compound is calculated to determine its efficacy and potency (EC50).
Single-Channel Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the activity of individual CFTR channels.
Objective: To determine the effect of this compound on the open probability (Po) of single CFTR channels.
Cell System: Baby Hamster Kidney (BHK) cells or other suitable cell lines stably expressing the CFTR construct of interest are used.
Protocol:
-
Cell Preparation: Plate BHK cells expressing CFTR onto glass coverslips.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips. The pipette solution contains a physiological chloride concentration.
-
Patch Formation: Form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane.
-
Excised Inside-Out Patch: Excise the patch of membrane to create an "inside-out" configuration, exposing the intracellular face of the CFTR channel to the bath solution.
-
Channel Activation: Perfuse the patch with a bath solution containing ATP and the catalytic subunit of protein kinase A (PKA) to phosphorylate and activate the CFTR channels.
-
This compound Application: Introduce this compound into the bath solution to observe its effect on channel gating.
-
Data Acquisition: Record the single-channel currents at a constant holding potential.
-
Data Analysis: Analyze the recordings to determine the single-channel conductance, open probability (Po), mean open time, and mean closed time before and after the application of this compound.
References
- 1. Discovery of this compound (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator with Clinical Efficacy in Cystic Fibrosis and Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a CFTR Potentiator, in COPD: A Multicenter, Parallel-Group, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Medicinal Chemistry Development of Icenticaftor (QBW251): A Novel CFTR Potentiator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Icenticaftor (QBW251) is a novel, orally bioavailable small molecule that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Its development represents a significant advancement in the potential treatment of cystic fibrosis (CF) and other respiratory diseases characterized by CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD).[1][3] This technical guide provides a comprehensive overview of the discovery and medicinal chemistry development of this compound, detailing the journey from a high-throughput screening hit to a clinical candidate. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Mutations in the CFTR gene lead to the production of a dysfunctional CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[4] This dysfunction results in dehydrated and thickened mucus in various organs, most critically in the lungs, leading to chronic infections, inflammation, and progressive lung damage. CFTR potentiators are a class of drugs that aim to restore the function of CFTR channels that are present on the cell surface but have a gating defect.
The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel scaffolds that could potentiate the function of both wild-type and mutant CFTR. This effort led to the identification of a promising hit compound that served as the foundation for an extensive medicinal chemistry optimization program, ultimately yielding this compound as a clinical development candidate.
Discovery and Lead Optimization
The journey to this compound began with a high-throughput screening (HTS) campaign to identify potentiators of the F508del-CFTR mutant, the most common CF-causing mutation. This screening identified a hit compound that, while modest in potency, provided a viable starting point for medicinal chemistry efforts.
From Hit to Lead
The initial hit compound underwent a systematic structure-activity relationship (SAR) study to enhance its potency, selectivity, and pharmacokinetic properties. This involved the synthesis and evaluation of numerous analogs to probe the effects of modifications at various positions of the chemical scaffold.
Medicinal Chemistry Development
The medicinal chemistry strategy focused on optimizing the lead compound's potency on both F508del- and G551D-CFTR, two common CFTR mutations, while also ensuring activity on wild-type CFTR. Key physicochemical properties such as solubility and metabolic stability were also critical considerations to ensure oral bioavailability. This multi-parameter optimization led to the selection of this compound (QBW251) as the clinical candidate, demonstrating a balanced profile of potent CFTR potentiation, favorable pharmacokinetics, and a good safety profile.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (QBW251) and its precursors, highlighting the progression of the medicinal chemistry program.
Table 1: In Vitro Potency of this compound (QBW251) and Precursor Compounds
| Compound | F508del-CFTR EC50 (nM) | G551D-CFTR EC50 (nM) |
| Hit Compound | >10,000 | Not Reported |
| Lead Compound | 800 | 1200 |
| This compound (QBW251) | 79 | 497 |
Table 2: Pharmacokinetic Profile of this compound (QBW251) in Preclinical Species
| Species | Route | Dose (mg/kg) | Bioavailability (%) | AUC (nmol/L·h) |
| Rat | Oral | 3 | 90 | 20,635 |
| Dog | Oral | 1 | Not Reported | Not Reported |
Table 3: Human Pharmacokinetics of this compound (QBW251)
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 4 hours |
| Apparent Terminal Half-life (t1/2) | 15.4 hours (blood), 20.6 hours (plasma) |
| Volume of Distribution (Vz/F) | 335 L |
| Absorption | 93.4% of dose absorbed |
Mechanism of Action and Signaling Pathway
This compound functions by directly binding to the CFTR protein and increasing the probability of the channel being in an open state, thereby augmenting the flow of chloride and bicarbonate ions. This potentiation of CFTR activity helps to hydrate the airway surface liquid and improve mucociliary clearance.
The regulation of CFTR is a complex process involving multiple signaling pathways, primarily the cAMP/PKA and calcium signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CFTR Potentiation Assay (FLIPR-based)
This assay was used for the high-throughput screening to identify initial hits.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing F508del-CFTR are cultured in appropriate media and seeded into 384-well plates.
-
Dye Loading: Cells are loaded with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Compound Addition: Test compounds, including QBW251 and controls, are added to the wells at various concentrations.
-
CFTR Activation: CFTR channels are activated by the addition of a cocktail containing a cAMP agonist (e.g., forskolin) and a phosphodiesterase inhibitor (e.g., IBMX).
-
Signal Detection: Changes in fluorescence, indicative of membrane depolarization due to chloride efflux through activated CFTR channels, are measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The EC50 values are calculated from the concentration-response curves.
Ussing Chamber Assay
This electrophysiological technique provides a more detailed characterization of ion transport across epithelial cell layers.
Protocol:
-
Cell Culture: Fisher Rat Thyroid (FRT) cells stably expressing either F508del-CFTR or G551D-CFTR are cultured on permeable supports until a confluent monolayer is formed.
-
Chamber Mounting: The permeable supports are mounted in Ussing chambers, separating the apical and basolateral compartments.
-
Short-Circuit Current Measurement: The epithelial monolayer is voltage-clamped at 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is continuously recorded.
-
Compound Application: Test compounds are added to the apical side of the monolayer.
-
CFTR Activation: CFTR is activated by the addition of forskolin and IBMX to the basolateral side.
-
Data Analysis: The change in Isc following compound addition and CFTR activation is measured to determine the potentiation of CFTR-mediated chloride secretion.
In Vivo Pharmacokinetic Studies in Rats
These studies are essential to determine the oral bioavailability and other pharmacokinetic parameters of the drug candidates.
Protocol:
-
Animal Dosing: Male Sprague-Dawley rats are administered the test compound (e.g., this compound) via oral gavage. A separate group receives an intravenous dose for bioavailability calculation.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or another appropriate site.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Sample Analysis: The concentration of the test compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and oral bioavailability (F%).
Conclusion
The discovery and development of this compound (QBW251) exemplify a successful modern drug discovery campaign, progressing from a high-throughput screening hit to a promising clinical candidate through rigorous medicinal chemistry optimization. The data presented in this guide highlight the significant improvements in potency and pharmacokinetic properties achieved during this process. This compound's ability to potentiate mutant and wild-type CFTR offers a potential therapeutic option for individuals with CF and other diseases linked to CFTR dysfunction. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of CFTR modulation and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dysfunction in the Cystic Fibrosis Transmembrane Regulator in Chronic Obstructive Pulmonary Disease as a Potential Target for Personalised Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator with Clinical Efficacy in Cystic Fibrosis and Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile and properties of Icenticaftor (QBW251)
For Immediate Release
Basel, Switzerland - This technical guide provides an in-depth overview of the pharmacological properties of icenticaftor (QBW251), a novel, orally bioavailable small molecule designed to address cystic fibrosis transmembrane conductance regulator (CFTR) dysfunction. Developed by Novartis, this compound acts as a CFTR potentiator, enhancing the channel's activity. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile of this compound, based on preclinical and clinical trial data.
Mechanism of Action
This compound is a CFTR potentiator.[1][2] In individuals with certain CFTR mutations or in conditions where CFTR function is impaired, the CFTR protein may be present on the cell surface but exhibits defective channel gating, leading to reduced ion transport. This compound directly targets these dysfunctional CFTR proteins, increasing the probability of the channel being open and thereby augmenting the transport of chloride and bicarbonate ions across the cell membrane.[3] This action helps to restore hydration of the airway surface liquid, improve mucociliary clearance, and reduce mucus accumulation, which are key pathological features in diseases like cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD).[4][5]
The signaling pathway for this compound's action is focused on the CFTR protein itself. The following diagram illustrates this mechanism.
References
- 1. Discovery of this compound (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator with Clinical Efficacy in Cystic Fibrosis and Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of the CFTR Potentiator this compound (QBW251) in COPD: Results from a Phase 2 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator with Clinical Efficacy in Cystic Fibrosis and Chronic Obstructive Pulmonary Disease. | Semantic Scholar [semanticscholar.org]
- 4. dovepress.com [dovepress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Icenticaftor: A Deep Dive into its Potentiating Effect on CFTR Protein Gating Defects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for an anion channel critical for maintaining epithelial surface hydration.[1][2] Class III and IV mutations, known as gating mutations, result in a CFTR protein that is present at the cell surface but has a reduced probability of opening. Icenticaftor (formerly QBW251) is a novel, orally bioavailable small molecule CFTR potentiator designed to address these gating defects.[3][4][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, its efficacy in preclinical and clinical studies, and the experimental methodologies used to characterize its effects on CFTR protein function.
The CFTR Protein and Gating Defects
The CFTR protein is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an ion channel. Its activation is a complex process requiring phosphorylation of the regulatory (R) domain by protein kinase A (PKA), followed by the binding and hydrolysis of ATP at its two nucleotide-binding domains (NBDs), which drives the channel's opening and closing (gating).
Gating mutations, such as G551D, result in a full-length CFTR protein that is correctly trafficked to the cell membrane but exhibits a severe reduction in channel opening probability, leading to a significant decrease in chloride and bicarbonate transport. Potentiators are a class of drugs that directly bind to the CFTR protein to increase the likelihood of the channel being in an open state, thereby restoring ion flow.
This compound's Mechanism of Action
This compound acts as a CFTR potentiator, directly targeting the defective channel at the cell surface to increase its open probability. This leads to an increase in chloride and bicarbonate transport across the epithelial membrane, which in turn enhances airway surface liquid hydration and improves mucociliary clearance. Preclinical studies have shown that this compound is a potent potentiator of both wild-type and various mutant CFTR forms, including those with gating defects.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data from in vitro and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| CFTR Mutant | Assay System | EC50 (nM) | Reference |
| F508del | CHO cells | 79 | |
| G551D | Not Specified | 497 |
Table 2: Clinical Efficacy of this compound in Cystic Fibrosis Patients with Gating Mutations (Class III & IV)
| Parameter | This compound Dose | Change from Baseline | Placebo | Reference |
| % predicted FEV1 | 450 mg bid (14 days) | +6.46% | Not specified | |
| Lung Clearance Index (LCI2.5) | 450 mg bid (14 days) | -1.13 points | Not specified | |
| Sweat Chloride | 450 mg bid (14 days) | -8.36 mmol/L | Not specified |
Table 3: Clinical Efficacy of this compound in COPD Patients
| Parameter | This compound Dose | Change from Baseline (Day 29) | Placebo | Reference |
| Pre-bronchodilator FEV1 | 300 mg bid | +50 mL | Not specified | |
| Post-bronchodilator FEV1 | 300 mg bid | +63 mL | Not specified | |
| Sweat Chloride | 300 mg bid | -5.04 mmol/L | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize this compound.
Single-Channel Patch-Clamp Electrophysiology
This technique is used to directly measure the opening and closing of individual CFTR channels in the cell membrane, allowing for the determination of open probability (Po).
-
Cell Preparation: Baby Hamster Kidney (BHK) cells stably expressing the F508del-CFTR mutant are used.
-
Membrane Vesicle Formation: Membrane vesicles from these cells are prepared for incorporation into a preformed lipid bilayer.
-
Recording Conditions: Single-channel currents are recorded in a voltage-clamp configuration. The bathing solution typically contains a physiological concentration of chloride ions.
-
Drug Application: this compound, often in combination with correctors like elexacaftor and tezacaftor, is added to the bathing solution.
-
Data Analysis: The channel open probability is calculated from the recorded current traces. A significant increase in Po in the presence of this compound indicates its potentiator activity. For example, in one study, treatment with elexacaftor, tezacaftor, and this compound resulted in a channel open probability of 0.74, more than double that of the combination with ivacaftor (0.32).
Ussing Chamber Assay
This assay measures ion transport across a monolayer of epithelial cells, providing a functional measure of CFTR activity.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients (e.g., homozygous for F508del) are cultured on permeable supports to form a polarized monolayer.
-
Assay Setup: The cell culture inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Measurement of Short-Circuit Current (Isc): The potential difference across the epithelial monolayer is clamped to zero, and the resulting short-circuit current, which is a measure of net ion transport, is recorded.
-
Experimental Procedure:
-
The cells are first treated with a sodium channel blocker (e.g., amiloride) to inhibit sodium absorption.
-
A cAMP agonist, such as forskolin, is added to activate CFTR.
-
This compound is then added to the apical side to assess its potentiating effect on the forskolin-stimulated Isc.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the increase in Isc following the addition of this compound reflects the potentiation of CFTR-mediated chloride secretion.
Western Blotting
This technique is used to assess the maturation and quantity of the CFTR protein.
-
Cell Lysis and Protein Extraction: HBE cells or other CFTR-expressing cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading.
-
SDS-PAGE and Protein Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to the mature (Band C) and immature (Band B) forms of CFTR are visualized and quantified.
-
Analysis: This method can be used to determine if a potentiator like this compound has any off-target effects on the stability or processing of the CFTR protein. Studies have shown that unlike ivacaftor, this compound does not destabilize the F508del-CFTR protein.
Visualizations
The following diagrams illustrate key concepts related to CFTR function and the action of this compound.
Caption: The CFTR channel gating is a multi-step process.
Caption: this compound increases the open probability of CFTR.
Caption: Ussing chamber experimental workflow for assessing CFTR potentiation.
Conclusion
This compound has demonstrated significant potential as a CFTR potentiator, effectively restoring the function of CFTR proteins with gating defects. The in vitro and clinical data presented in this guide underscore its ability to increase CFTR-mediated ion transport, leading to clinically meaningful improvements in respiratory function and other CF-related parameters. The detailed experimental protocols provide a foundation for further research into the mechanism and application of this and other novel CFTR modulators. As research continues, this compound may represent a valuable therapeutic option for individuals with specific CFTR mutations and potentially for other conditions involving CFTR dysfunction, such as COPD.
References
- 1. Implications for cystic fibrosis therapy: Potentiator this compound is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of the cystic fibrosis transmembrane conductance regulator potentiator this compound (QBW251) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of the CFTR Potentiator this compound (QBW251) in COPD: Results from a Phase 2 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Icenticaftor: A Deep Dive into its Impact on Airway Surface Liquid and Mucociliary Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icenticaftor (QBW251) is a novel small molecule potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, under investigation for the treatment of cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its role in modulating airway surface liquid (ASL) and mucociliary transport (MCT). Drawing upon available preclinical and clinical data, this document details the expected physiological effects of this compound on airway hydration and clearance, outlines the experimental protocols for assessing these effects, and presents the underlying signaling pathways.
Introduction: The Role of CFTR in Airway Health
The airway surface is protected by a thin layer of fluid known as the airway surface liquid (ASL), which is crucial for mucociliary clearance (MCC), the primary defense mechanism of the lungs. The ASL consists of two layers: the periciliary layer (PCL) that lubricates the cilia, and the overlying mucus layer that traps inhaled particles and pathogens. The proper hydration of the ASL is tightly regulated by ion transport across the apical membrane of airway epithelial cells, primarily through the coordinated activity of the CFTR channel (secreting chloride and bicarbonate ions) and the epithelial sodium channel (ENaC) (absorbing sodium ions).
In conditions such as cystic fibrosis, mutations in the CFTR gene lead to a dysfunctional or absent CFTR protein. This impairs anion secretion, leading to ASL dehydration, thickened mucus, and impaired mucociliary clearance. Similarly, in COPD, cigarette smoke exposure has been shown to induce CFTR dysfunction, contributing to mucus accumulation and chronic bronchitis.[1]
This compound is a CFTR potentiator designed to increase the channel's open probability, thereby enhancing anion transport and restoring ASL hydration.[2] This document explores the direct and indirect evidence of this compound's impact on these critical physiological processes.
Mechanism of Action of this compound
This compound is an orally bioavailable small molecule that acts as a CFTR potentiator.[3] Its primary mechanism of action is to bind to the CFTR protein and increase the probability of the channel being in an open state, allowing for greater transport of chloride and bicarbonate ions out of the epithelial cells.[4] This increased anion efflux leads to the osmotic movement of water into the airway lumen, thereby hydrating the ASL.
While the precise binding site of this compound on the CFTR protein is not publicly detailed, it is understood to allosterically modulate the channel's gating activity. This is in contrast to CFTR correctors, which aim to improve the processing and trafficking of mutant CFTR protein to the cell surface.
Signaling Pathway
The potentiation of CFTR by this compound is the final step in a signaling cascade that regulates ASL height. The following diagram illustrates the general pathway leading to CFTR activation and the subsequent physiological effects, with the point of intervention for this compound highlighted.
Quantitative Data on this compound's Effects
Direct quantitative data on the effect of this compound on ASL height and MCT from preclinical studies are not extensively available in the public domain. However, data from in-vitro potency assays and clinical trials provide insights into its biological activity. The effects of the similar CFTR potentiator, ivacaftor, are often cited as a proxy for the expected outcomes with this compound.[5]
Table 1: In-Vitro Potency of this compound
| CFTR Mutation | EC50 (nM) | Cell System | Reference |
| F508del | 79 | Not Specified | |
| G551D | 497 | Not Specified |
Table 2: Clinical Efficacy of this compound in COPD (Phase 2 Trial)
| Endpoint | This compound (300 mg b.i.d.) | Placebo | Probability of this compound > Placebo | Reference |
| Change in Pre-Bronchodilator FEV1 (mL) at Day 29 | +50 | - | 84% | |
| Change in Post-Bronchodilator FEV1 (mL) at Day 29 | +63 | - | 91% | |
| Change in Sweat Chloride (mmol/L) at Day 29 | -5.04 | - | 92% |
Experimental Protocols
The assessment of this compound's impact on ASL and MCT relies on specialized in-vitro and ex-vivo models. Below are detailed methodologies for key experiments.
Measurement of Airway Surface Liquid Height
This protocol is based on confocal microscopy techniques used to visualize and quantify the ASL height in primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI).
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Primary HBE cells are seeded on permeable supports and cultured at an ALI for 4-6 weeks to achieve a fully differentiated, ciliated epithelium.
-
Labeling the ASL: A small volume of a solution containing a high-molecular-weight, non-absorbable fluorescent dextran (e.g., 10 kDa rhodamine-dextran) is added to the apical surface of the cultures.
-
Image Acquisition: The cultures are placed on the stage of an inverted confocal microscope. A series of x-y scans are taken at different z-positions to create a 3D image stack. X-Z cross-sectional images are then generated.
-
Image Analysis: The ASL height is measured as the distance from the apical cell surface to the air-liquid interface, as demarcated by the fluorescent signal. Multiple measurements are taken across different fields of view and averaged.
-
Treatment: To assess the effect of this compound, the compound is added to the basolateral medium of the cell cultures for a specified period before ASL height measurement.
Measurement of Mucociliary Transport Rate
This protocol describes a common method for measuring MCT rate in vitro by tracking the movement of fluorescent microspheres on the surface of ALI-cultured HBE cells.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: HBE cells are cultured at ALI as described for ASL measurements until a robust mucociliary phenotype is established.
-
Particle Deposition: A suspension of fluorescent microspheres (e.g., 1-2 µm diameter) is aerosolized or gently pipetted onto the apical surface of the cultures.
-
Time-Lapse Imaging: The cultures are placed on a microscope stage within a controlled environment (37°C, 5% CO2). Time-lapse video microscopy is used to capture the movement of the microspheres over a defined period.
-
Particle Tracking and Analysis: The recorded videos are analyzed using particle tracking software (e.g., ImageJ with appropriate plugins) to determine the displacement of individual microspheres over time. The transport rate is calculated as the distance traveled divided by the time elapsed and is typically expressed in µm/s.
-
Treatment: this compound is added to the basolateral medium, and its effect on MCT is assessed by comparing the particle transport rates in treated versus untreated cultures.
Expected Impact of this compound on ASL and MCT
Based on its mechanism of action as a CFTR potentiator, this compound is expected to have the following effects on the airway epithelium:
-
Increased ASL Height: By enhancing chloride and bicarbonate secretion, this compound is predicted to increase the osmotic driving force for water movement into the airway lumen, resulting in an increase in the height of the ASL. This would counteract the ASL depletion observed in CF and COPD.
-
Improved Mucociliary Transport: The rehydration of the ASL, particularly the periciliary layer, is expected to restore a more favorable environment for ciliary beating and mucus transport. This would lead to an increased rate of mucociliary clearance, facilitating the removal of trapped particles and pathogens from the lungs.
The relationship between these effects can be visualized as follows:
References
- 1. This compound, a CFTR Potentiator, in COPD: A Multicenter, Parallel-Group, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of the CFTR Potentiator this compound (QBW251) in COPD: Results from a Phase 2 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicology and Safety Profile of Icenticaftor (QBW251): A Technical Overview
Disclaimer: This document provides a summary of publicly available information regarding the preclinical toxicology and safety of Icenticaftor. Detailed quantitative data and specific experimental protocols from preclinical studies are largely proprietary and not fully available in the public domain. Therefore, this guide offers a high-level overview and generalized representations of the preclinical assessment process.
Introduction
This compound (development code QBW251) is a novel, orally bioavailable small molecule being developed by Novartis.[1] It functions as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] By stimulating the CFTR channel, this compound has shown potential therapeutic benefits in conditions associated with CFTR dysfunction, such as cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD).[1][2][3] The mechanism of action involves restoring CFTR-dependent chloride transport, which is crucial for maintaining airway surface liquid hydration and mucociliary clearance.
High-Level Preclinical Safety Findings
Publicly available data from clinical trial publications consistently report that this compound was well-tolerated in preclinical studies. A key publication on the discovery of this compound mentions that long-term toxicology studies indicated that a dose of 450 mg twice daily is safe. An exploratory toxicology study in rats was also mentioned in the context of a related compound, where a No Observable Adverse Effect Level (NOAEL) was established, though specific values for this compound were not provided. Overall, the preclinical data supported the progression of this compound into clinical development.
Core Preclinical Toxicology Assessment
A comprehensive preclinical toxicology and safety program is a prerequisite for the clinical development of any new drug candidate. While specific data for this compound is limited, the following table outlines the standard battery of studies that would have been conducted to support regulatory submissions.
| Toxicology Study Type | Objective | Typical Animal Models |
| Single-Dose Toxicity | To determine the effects of a single, high dose and identify the maximum tolerated dose (MTD). | Rodent (e.g., rat) and non-rodent (e.g., dog) |
| Repeated-Dose Toxicity | To evaluate the toxicological effects after repeated administration over various durations (sub-chronic to chronic). | Rodent and non-rodent |
| Safety Pharmacology | To assess effects on vital organ systems, including cardiovascular, respiratory, and central nervous systems. | Various, including in vitro and in vivo models |
| Genotoxicity | To identify compounds that can induce genetic mutations or chromosomal damage. | In vitro (e.g., Ames test, chromosome aberration) and in vivo (e.g., micronucleus test) |
| Carcinogenicity | To assess the tumor-forming potential of a drug over the lifetime of an animal. | Long-term studies in rodents |
| Reproductive & Developmental Toxicity | To evaluate potential effects on fertility, embryonic development, and pre/postnatal development. | Rodents and/or rabbits |
Generalized Experimental Protocol: Repeated-Dose Toxicity Study
The following is a generalized protocol for a chronic repeated-dose toxicity study, illustrating the typical methodology. This is a representative example and does not reflect the specific protocol used for this compound.
-
Test System: Sprague-Dawley rats and Beagle dogs.
-
Groups: Multiple dose groups (low, mid, high) and a vehicle control group.
-
Administration: Oral gavage, once or twice daily.
-
Duration: 3 to 9 months.
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmology (pre-study and at termination)
-
Electrocardiography (ECG) (pre-study and at multiple time points)
-
Clinical pathology (hematology, clinical chemistry, urinalysis) at multiple time points
-
Toxicokinetics to determine systemic exposure.
-
-
Terminal Procedures:
-
Gross necropsy
-
Organ weights
-
Histopathological examination of a comprehensive list of tissues.
-
-
Endpoints: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).
Visualizing Preclinical Safety Assessment
The following diagrams illustrate generalized workflows and concepts relevant to preclinical drug safety assessment.
Conclusion
Based on the available high-level summaries from clinical studies, this compound has demonstrated a favorable preclinical safety profile that supported its advancement into human trials. The drug was reported to be well-tolerated in various preclinical models at exposures exceeding those used in clinical settings. However, a detailed, quantitative analysis of the preclinical toxicology is not possible without access to the complete proprietary data packages submitted to regulatory authorities. The information presented here provides a general framework for understanding the types of studies conducted and the overall positive safety assessment that enabled the clinical development of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator with Clinical Efficacy in Cystic Fibrosis and Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Icenticaftor (QBW251) for Chronic Obstructive Pulmonary Disease: A Technical Guide for Researchers
An In-depth Examination of the CFTR Potentiator in COPD Research and Development
This technical guide provides a comprehensive overview of Icenticaftor (QBW251), a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, for researchers, scientists, and drug development professionals engaged in chronic obstructive pulmonary disease (COPD) research. This document details the mechanism of action, summarizes key clinical trial data, outlines relevant experimental protocols, and visualizes the core signaling pathways.
Core Mechanism of Action: Restoring CFTR Function in COPD
This compound is an orally bioavailable small molecule that acts as a potentiator of the CFTR protein, an ion channel crucial for regulating epithelial surface hydration.[1] In the context of COPD, cigarette smoke and other pollutants induce CFTR dysfunction, leading to dehydration of the airway surface liquid, impaired mucociliary clearance, and the accumulation of thick, tenacious mucus—a hallmark of chronic bronchitis.[2][3] This environment fosters chronic infection and inflammation, contributing to the progressive nature of COPD.[3]
This compound works by binding to the CFTR protein and increasing the probability of the channel being in an open state, thereby enhancing the transport of chloride and bicarbonate ions across the epithelial membrane.[3] This restoration of ion flow helps to rehydrate the airway surface liquid, reduce mucus viscosity, and improve mucociliary clearance, addressing a key underlying pathological mechanism in COPD.
Clinical Development and Efficacy in COPD
This compound has been evaluated in clinical trials for COPD, demonstrating its potential to improve lung function and respiratory symptoms. The development program has included a Phase II proof-of-concept study and a larger Phase IIb dose-finding study.
Table 1: Summary of this compound Phase II Clinical Trials in COPD
| Trial Identifier | Phase | Number of Patients | Treatment Arms | Duration | Primary Endpoint | Key Secondary Endpoints |
| NCT02449018 | II (Proof-of-Concept) | 92 | This compound 300 mg b.i.d., Placebo | 28 days | Change from baseline in Lung Clearance Index (LCI) | Change from baseline in pre- and post-bronchodilator FEV1 |
| NCT04072887 | IIb (Dose-Finding) | 974 | This compound (25, 75, 150, 300, 450 mg b.i.d.), Placebo | 24 weeks | Change from baseline in trough FEV1 at 12 weeks | Change from baseline in trough FEV1 at 24 weeks, E-RS Total and Cough & Sputum scores |
Quantitative Efficacy Data
The following tables summarize the key quantitative outcomes from the Phase II clinical trials of this compound in patients with COPD.
Table 2: Efficacy Results of the Phase II Proof-of-Concept Trial (NCT02449018)
| Endpoint | This compound 300 mg b.i.d. | Placebo | Treatment Difference | Probability of being better than Placebo |
| Change from baseline in LCI at Day 29 | - | - | 0.28 | 19% |
| Change from baseline in pre-bronchodilator FEV1 at Day 29 (mL) | - | - | 50 | 84% |
| Change from baseline in post-bronchodilator FEV1 at Day 29 (mL) | - | - | 63 | 91% |
Data presented as mean treatment difference.
Table 3: Efficacy Results of the Phase IIb Dose-Finding Trial (NCT04072887) at 24 Weeks
| Endpoint | This compound 300 mg b.i.d. | Placebo |
| Change from baseline in trough FEV1 (L) | 0.035 | -0.023 |
| Change from baseline in E-RS Cough & Sputum Score | -1.0 | -0.4 |
| Change from baseline in E-RS Total Score | -1.4 | -0.7 |
| Change from baseline in Fibrinogen (g/L) | -0.19 | 0.03 |
Note: The primary endpoint of change from baseline in trough FEV1 at 12 weeks was not met. However, a dose-response was observed at 24 weeks for several endpoints, with the 300 mg b.i.d. dose being the most effective.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the research of this compound for COPD.
Clinical Trial Methodology (Adapted from NCT04072887)
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
Patient Population: Patients with moderate-to-severe COPD and a history of chronic bronchitis, maintained on triple therapy (inhaled corticosteroid, long-acting β2-agonist, and long-acting muscarinic antagonist) for at least three months prior to screening.
Dosing and Administration: this compound was administered orally twice daily (b.i.d.) at doses of 25 mg, 75 mg, 150 mg, 300 mg, or 450 mg, compared to a matching placebo.
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second (FEV1) at week 12.
-
Secondary Endpoints: Change from baseline in trough FEV1 at week 24, and change from baseline in the Evaluating Respiratory Symptoms in COPD (E-RS) total score and cough and sputum domain scores at weeks 12 and 24.
-
Exploratory Endpoints: Change in serum fibrinogen concentrations.
Statistical Analysis: A multiple comparison procedure-modeling approach was used to characterize the dose-response relationship.
In Vitro Assessment of CFTR Function using Cigarette Smoke Extract (CSE)
Objective: To model the effect of cigarette smoke on CFTR function in vitro and assess the restorative potential of CFTR potentiators like this compound.
Cell Culture: Human bronchial epithelial cells are cultured on permeable supports at an air-liquid interface to form differentiated, polarized monolayers.
Preparation of Cigarette Smoke Extract (CSE):
-
A research-grade cigarette is placed into a tube connected to a vacuum pump.
-
The smoke from the cigarette is bubbled through a defined volume of cell culture medium (e.g., DMEM).
-
The resulting solution is then sterile-filtered (0.22 µm filter) to remove bacteria and particulate matter. This solution is considered 100% CSE and can be diluted to desired concentrations for experiments.
Ussing Chamber Assay for CFTR Function:
-
The cultured epithelial monolayers are mounted in an Ussing chamber, which allows for the measurement of ion transport across the epithelium.
-
The basolateral membrane is permeabilized to isolate the apical membrane ion transport.
-
A chloride gradient is established across the apical membrane.
-
The cells are treated with a cAMP agonist (e.g., forskolin) to activate CFTR.
-
The change in short-circuit current (Isc), which reflects the movement of chloride ions through CFTR channels, is measured.
-
To assess the effect of cigarette smoke, cells are pre-incubated with CSE for a defined period before the assay.
-
To test the efficacy of a CFTR potentiator, the compound (e.g., this compound) is added to the apical side of the CSE-treated cells, and the restoration of Isc is measured.
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound research in COPD.
Caption: this compound's mechanism of action in COPD.
Caption: Workflow of a Phase IIb dose-finding study.
References
- 1. This compound, a CFTR Potentiator, in COPD: A Multicenter, Parallel-Group, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. atsjournals.org [atsjournals.org]
Icenticaftor (QBW251): A CFTR Potentiator for F508del and G551D Mutations
An In-depth Technical Guide on the Bioactivity and Experimental Evaluation of Icenticaftor
This technical guide provides a comprehensive overview of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, this compound (also known as QBW251). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its efficacy in potentiating F508del and G551D CFTR mutations, the experimental protocols used for its characterization, and visualizations of its mechanism and experimental workflows.
Core Data Presentation: EC50 Values
This compound has been identified as a potent potentiator of the CFTR channel, with distinct efficacy profiles for different mutations. The half-maximal effective concentration (EC50) values, a key measure of drug potency, have been determined for the most common cystic fibrosis mutation, F508del, and the gating mutation, G551D. The reported EC50 values for this compound are summarized in the table below.
| CFTR Mutation | EC50 (nM) |
| F508del | 79 |
| G551D | 497 |
These values indicate that this compound is a highly potent potentiator for the F508del CFTR mutation and also demonstrates activity, albeit at a lower potency, for the G551D mutation[1].
Mechanism of Action: CFTR Potentiation
This compound functions as a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein that is already present on the cell surface[1][2]. For the F508del mutation, which results in a misfolded protein that is often degraded before it reaches the cell surface, this compound is typically studied in combination with CFTR correctors. Correctors aid in the proper folding and trafficking of the F508del-CFTR protein to the cell membrane. Once at the membrane, this compound can then act to increase the probability that the channel is open, thereby facilitating the transport of chloride ions. The following diagram illustrates this mechanism.
Experimental Protocols
The characterization of this compound's activity on CFTR mutations relies on sophisticated electrophysiological techniques. The two primary methods cited in the literature are Ussing chamber assays and single-channel recordings.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues[3]. This technique allows for the direct measurement of CFTR-mediated chloride secretion in primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface.
Objective: To measure the potentiation of CFTR-dependent short-circuit current (Isc) by this compound in HBE cells expressing F508del or G551D CFTR.
Materials:
-
Primary HBE cells from CF donors (homozygous for F508del or G551D)
-
Cell culture inserts (e.g., Snapwell)
-
Ussing chamber system with voltage-clamp amplifier
-
Ringer's solution (apical and basolateral)
-
Amiloride (to block epithelial sodium channels)
-
Forskolin (to activate CFTR through cAMP pathway)
-
This compound (at various concentrations)
-
CFTRinh-172 (a specific CFTR inhibitor)
Methodology:
-
Cell Culture: Primary HBE cells are cultured on permeable supports until fully differentiated and polarized, forming a tight epithelial monolayer. For F508del-CFTR, cells are often pre-treated with a CFTR corrector (e.g., elexacaftor/tezacaftor) for 48 hours to ensure the protein is trafficked to the cell surface[4].
-
Chamber Setup: The cell culture insert is mounted in the Ussing chamber, separating the apical and basolateral compartments, which are filled with Ringer's solution and maintained at 37°C.
-
Baseline Measurement: The transepithelial voltage is clamped to 0 mV, and the baseline short-circuit current is recorded.
-
ENaC Inhibition: Amiloride is added to the apical solution to inhibit the epithelial sodium channel (ENaC) and isolate CFTR-dependent currents.
-
CFTR Activation: Forskolin is added to the apical solution to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates the CFTR channel. This results in an increase in Isc.
-
Potentiator Addition: this compound is added to the apical solution in a dose-dependent manner. A further increase in Isc indicates potentiation of the CFTR channel.
-
CFTR Inhibition: Finally, CFTRinh-172 is added to confirm that the measured current is indeed CFTR-dependent. The resulting decrease in Isc is quantified as the CFTR-specific current.
The following diagram outlines the workflow for the Ussing chamber experiment.
Single-Channel Recording
Single-channel recording using the patch-clamp technique provides a high-resolution view of the behavior of individual CFTR channels. This method allows for the direct measurement of channel open probability (Po), which is the fraction of time the channel is open and conducting ions.
Objective: To determine the effect of this compound on the open probability of single CFTR channels.
Materials:
-
Baby Hamster Kidney (BHK) cells stably expressing F508del or G551D CFTR.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass micropipettes.
-
Intracellular and extracellular solutions with defined ion concentrations.
-
ATP and Protein Kinase A (PKA) to activate CFTR.
-
This compound.
Methodology:
-
Cell Preparation: BHK cells expressing the CFTR mutation of interest are cultured on coverslips.
-
Patch Formation: A micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal (a "giga-seal"). The patch of membrane under the pipette tip is then excised to create an "inside-out" patch, exposing the intracellular face of the membrane to the bath solution.
-
Channel Activation: The excised patch is moved to a bath solution containing ATP and the catalytic subunit of PKA to activate the CFTR channels within the patch.
-
Baseline Recording: The current passing through the single channel(s) in the patch is recorded at a fixed voltage. The characteristic current transitions corresponding to the opening and closing of the channel are observed.
-
This compound Application: this compound is added to the bath solution.
-
Data Acquisition and Analysis: The channel activity is recorded before and after the addition of this compound. The data is analyzed to determine the open probability (Po). An increase in Po in the presence of this compound indicates potentiation.
The following diagram illustrates the logical flow of a single-channel recording experiment.
Conclusion
This compound is a potent CFTR potentiator with demonstrated activity on both F508del and G551D CFTR mutations. Its efficacy has been quantified through rigorous electrophysiological assays, including Ussing chamber and single-channel recordings. These techniques are essential for elucidating the mechanism of action and potency of novel CFTR modulators. The data and protocols presented in this guide provide a technical foundation for researchers and drug developers working in the field of cystic fibrosis therapeutics.
References
- 1. Implications for cystic fibrosis therapy: Potentiator this compound is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 4. Implications for cystic fibrosis therapy: Potentiator this compound is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]
Icenticaftor's Role in Reducing Sputum Bacterial Colonization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icenticaftor (QBW251) is a novel small molecule potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Clinical research has demonstrated its potential to not only improve lung function in patients with chronic obstructive pulmonary disease (COPD) but also to favorably impact the airway microbiome. This technical guide provides an in-depth analysis of the available evidence for this compound's role in reducing sputum bacterial colonization, including its mechanism of action, quantitative clinical trial data, and detailed experimental methodologies. The information is intended to support further research and development in the field of muco-obstructive lung diseases.
Mechanism of Action: From CFTR Potentiation to Bacterial Reduction
The primary mechanism of action of this compound is the potentiation of the CFTR ion channel. In muco-obstructive diseases like COPD, CFTR function is often impaired, leading to dehydration of the airway surface liquid (ASL), increased mucus viscosity, and compromised mucociliary clearance. This environment fosters chronic bacterial colonization and inflammation.
This compound directly binds to the CFTR protein, increasing the probability of the channel being in an open state. This enhanced CFTR activity leads to increased chloride and bicarbonate ion secretion into the ASL. The resulting osmotic gradient drives water into the ASL, leading to its rehydration. This, in turn, reduces mucus viscosity and improves the efficiency of mucociliary clearance, aiding in the mechanical removal of trapped bacteria and inflammatory debris from the airways. The improved airway environment is less conducive to bacterial growth and biofilm formation, thereby reducing overall bacterial colonization.
Clinical Evidence: Quantitative Analysis of Bacterial Clearance
Clinical trials of this compound in patients with COPD have included exploratory endpoints to assess its impact on sputum bacterial colonization. While detailed quantitative data on colony-forming units (CFU) per milliliter of sputum have not been made publicly available, data on the proportion of patients achieving clearance of detectable bacterial colonization have been reported.
A Phase 2, randomized, double-blind, placebo-controlled trial (NCT02393354) provided evidence of this compound's effect on bacterial clearance in COPD patients with chronic bronchitis. The key findings are summarized in the tables below.
| Endpoint | This compound (300 mg b.i.d.) | Placebo |
| Patients with Baseline Bacterial Colonization | n=64 | n=28 |
| Bacterial Clearance at Day 29 | ||
| Percentage of Patients with Clearance | 23% | 13% |
| Bacterial Clearance at End of Study (EOS) | ||
| Percentage of Patients with Clearance | 38% | 20% |
| Predicted Odds of Response (Clearance) vs. Placebo at EOS | 2.6 times higher | - |
| Posterior Probability of this compound Being Better than Placebo | 89% | - |
| Table 1: Proportion of COPD Patients with Clearance of Detectable Sputum Bacterial Colonization. |
These data indicate a trend towards a higher rate of bacterial clearance in patients treated with this compound compared to placebo.[1] The odds of clearing detectable pathogens at the end of the study were 2.6 times greater for the this compound group.[1]
| Parameter | This compound (300 mg b.i.d.) | Placebo |
| Number of Patients Randomized | 64 | 28 |
| Treatment Duration | 28 Days | 28 Days |
| Primary Outcome | Change from baseline in Lung Clearance Index (LCI) | Change from baseline in Lung Clearance Index (LCI) |
| Key Secondary Outcomes | Change from baseline in pre- and post-bronchodilator FEV1 | Change from baseline in pre- and post-bronchodilator FEV1 |
| Exploratory Microbiological Endpoint | Change from baseline in sputum bacterial colonization | Change from baseline in sputum bacterial colonization |
| Table 2: Overview of the Phase 2 Clinical Trial Design (NCT02393354).[1] |
Experimental Protocols
While the precise, detailed standard operating procedures for the microbiological analyses in the this compound clinical trials are not publicly available, a representative experimental protocol can be synthesized based on best practices for sputum analysis in COPD research. The following outlines a likely methodology.
Sputum Collection
Spontaneous sputum samples were collected from patients at baseline and subsequent study visits. Patients were instructed to provide a deep cough sample into a sterile container, avoiding saliva as much as possible.
Sputum Processing
-
Sample Selection: The most purulent parts of the sputum sample were selected for processing to ensure the analysis of lower airway secretions.
-
Homogenization: An equal volume of a mucolytic agent (e.g., Sputolysin® containing dithiothreitol) was added to the sputum sample. The mixture was then vortexed and incubated at 37°C until liquefaction.
-
Serial Dilution: The homogenized sputum was serially diluted in sterile saline or phosphate-buffered saline to achieve a range of concentrations for plating.
Quantitative Culture
-
Plating: Aliquots of the serial dilutions were plated onto various selective and non-selective agar media to cultivate a broad range of potential respiratory pathogens. Commonly used media include:
-
Blood Agar for fastidious organisms.
-
Chocolate Agar for Haemophilus influenzae.
-
MacConkey Agar for Gram-negative bacteria.
-
CNA Agar for Gram-positive bacteria.
-
-
Incubation: Plates were incubated at 37°C in a 5% CO2 environment for 24-48 hours.
Quantification and Identification
-
Colony Counting: After incubation, the number of colony-forming units (CFUs) on each plate was counted.
-
Calculation: The concentration of bacteria in the original sputum sample was calculated and expressed as CFU per milliliter.
-
Identification: Bacterial colonies were identified based on morphology, Gram staining, and further biochemical or molecular methods as required.
Discussion and Future Directions
The available data suggest that this compound, through its primary mechanism of CFTR potentiation, has a beneficial downstream effect on the airway microbiome in patients with COPD and chronic bronchitis. The observed increase in the proportion of patients clearing detectable bacterial colonization is a promising finding that warrants further investigation.
Future research should aim to provide more granular quantitative data on the changes in bacterial load (CFU/mL) of specific pathogens in response to this compound treatment. Furthermore, the use of advanced, culture-independent techniques, such as 16S rRNA gene sequencing, could offer a more comprehensive understanding of the broader shifts in the airway microbiome composition and diversity.
Longer-term studies are also needed to determine if the observed reduction in bacterial colonization translates into clinically meaningful benefits, such as a reduction in the frequency and severity of exacerbations. Understanding the full impact of this compound on the complex interplay between host immunity, the airway microbiome, and clinical outcomes will be crucial for optimizing its therapeutic use in muco-obstructive lung diseases.
Conclusion
This compound represents a promising therapeutic approach that targets the underlying pathophysiology of mucus accumulation and impaired clearance in muco-obstructive lung diseases. The current evidence supports a role for this compound in reducing sputum bacterial colonization, likely through the restoration of airway surface liquid and enhancement of mucociliary clearance. While more detailed microbiological data from clinical trials would be beneficial, the existing findings provide a strong rationale for continued research into the anti-infective potential of CFTR potentiators in COPD and other respiratory conditions.
References
Methodological & Application
Standard operating procedure for using Icenticaftor in primary human bronchial epithelial cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Icenticaftor (QBW251) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.[1] This document provides a detailed standard operating procedure (SOP) for the use of this compound in primary human bronchial epithelial (HBE) cells. The protocols outlined below cover the culture of HBE cells at an air-liquid interface (ALI), treatment with this compound, and the functional assessment of CFTR activity using an Ussing chamber assay. These procedures are essential for in vitro studies investigating the efficacy of this compound as a potential therapeutic agent for cystic fibrosis (CF) and other respiratory diseases characterized by CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD).[2][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound on CFTR Function
| Cell Type | CFTR Genotype | Assay | Treatment Conditions | Outcome Measure | Result | Reference |
| Primary HBE | F508del/F508del | Ussing Chamber | 48h continuous treatment with Elexacaftor/Tezacaftor + acute this compound (1 µM) | Forskolin-stimulated Isc | Increased CFTR function compared to Ivacaftor | [4] |
| Primary HBE | Wild-Type | Ussing Chamber | Acute dose-response of this compound (starting at 0.1 µM) | Total Isc (Forskolin + this compound) | Dose-dependent enhancement of WT CFTR function | [5] |
| BHK-21 | F508del | Single-channel recording | Treatment with Elexacaftor (2 µM) + Tezacaftor (2 µM) + this compound (2 µM) | Channel open probability (Po) | Po of 0.74 (more than double that of Ivacaftor) | |
| Stably Expressed | F508del | Not Specified | Not Specified | EC50 | 79 nM | |
| Stably Expressed | G551D | Not Specified | Not Specified | EC50 | 497 nM |
HBE: Human Bronchial Epithelial; BHK-21: Baby Hamster Kidney cells; Isc: Short-circuit current; EC50: Half-maximal effective concentration.
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface
This protocol describes the expansion of primary HBE cells and their differentiation at an air-liquid interface (ALI) to form a polarized, pseudostratified epithelium that recapitulates the in vivo airway.
Materials:
-
Cryopreserved primary HBE cells
-
Bronchial Epithelial Cell Growth Medium (BEGM) or equivalent
-
Collagen-coated tissue culture flasks and permeable supports (e.g., Transwells®)
-
ALI differentiation medium
-
Phosphate-buffered saline (PBS)
-
Trypsin/EDTA or a gentler dissociation reagent (e.g., Accutase)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Thawing and Expansion:
-
Rapidly thaw cryopreserved HBE cells in a 37°C water bath.
-
Transfer cells to a sterile conical tube containing pre-warmed BEGM and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh BEGM and seed onto a collagen-coated tissue culture flask.
-
Culture the cells at 37°C and 5% CO2, changing the medium every 2-3 days until they reach 70-90% confluency.
-
-
Seeding on Permeable Supports:
-
Wash the confluent monolayer of HBE cells with PBS.
-
Add dissociation reagent to detach the cells from the flask.
-
Neutralize the dissociation reagent and centrifuge the cells.
-
Resuspend the cells in BEGM and count them.
-
Seed the HBE cells onto the apical side of collagen-coated permeable supports at an appropriate density. Add BEGM to both the apical and basolateral chambers.
-
-
Differentiation at ALI:
-
Culture the cells on the permeable supports until they form a confluent monolayer.
-
To establish the ALI, remove the medium from the apical chamber, leaving the basolateral chamber with ALI differentiation medium.
-
Maintain the cultures at 37°C and 5% CO2 for at least 3-4 weeks to allow for full differentiation into a pseudostratified epithelium. Change the basolateral medium every 2-3 days.
-
This compound Treatment
This protocol details the application of this compound to the differentiated HBE cell cultures prior to functional analysis.
Materials:
-
Differentiated HBE cultures on permeable supports
-
This compound stock solution (in DMSO)
-
ALI differentiation medium
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed ALI differentiation medium to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
-
Treatment of HBE Cultures:
-
For continuous treatment studies, replace the medium in the basolateral chamber of the differentiated HBE cultures with the this compound-containing medium.
-
Incubate the cultures for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
For acute treatment studies, this compound will be added directly to the Ussing chamber buffer during the assay.
-
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay measures ion transport across the epithelial monolayer by monitoring the short-circuit current (Isc), which is a direct measure of net ion movement.
Materials:
-
Ussing chamber system
-
Differentiated HBE cultures on permeable supports (treated or untreated)
-
Krebs-bicarbonate-Ringer (KBR) buffer (in mM: 140 Na+, 120 Cl-, 5.2 K+, 1.2 Ca2+, 1.2 Mg2+, 2.4 HPO42-, 0.4 H2PO4-, 25 HCO3-, and 5 glucose, pH 7.4), warmed to 37°C and bubbled with 95% O2 / 5% CO2.
-
Amiloride solution (to block epithelial sodium channels, ENaC)
-
Forskolin solution (to activate CFTR via cAMP)
-
This compound solution (for acute treatment)
-
CFTR-specific inhibitor (e.g., CFTRinh-172) solution
Procedure:
-
Mounting the Epithelium:
-
Carefully excise the permeable support membrane with the differentiated HBE cell monolayer.
-
Mount the membrane in the Ussing chamber, separating the apical and basolateral sides.
-
Fill both chambers with pre-warmed and gassed KBR buffer.
-
-
Equilibration and Baseline Measurement:
-
Allow the system to equilibrate for a period until a stable baseline Isc is achieved.
-
-
Pharmacological Manipulation:
-
Add amiloride (e.g., 100 µM) to the apical chamber to block ENaC-mediated sodium absorption. This will cause a decrease in Isc.
-
Once a new stable baseline is reached, add forskolin (e.g., 10 µM) to both chambers to stimulate CFTR-mediated chloride secretion, which will result in an increase in Isc.
-
For acute treatment, add this compound to the apical chamber in a cumulative dose-response manner to potentiate the forskolin-stimulated CFTR activity.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed Isc is indeed CFTR-mediated. This will cause a rapid decrease in Isc.
-
-
Data Analysis:
-
Record the changes in Isc in response to each compound.
-
The magnitude of the forskolin-stimulated and this compound-potentiated Isc, as well as the degree of inhibition by the CFTR inhibitor, are the primary measures of CFTR function.
-
Visualizations
Caption: Experimental workflow for assessing this compound in HBE cells.
Caption: this compound's mechanism of action on the CFTR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of CFTR in epithelial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.unc.edu [med.unc.edu]
- 5. Implications for cystic fibrosis therapy: Potentiator this compound is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Optimal Icenticaftor Concentration in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Icenticaftor (QBW251) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.[1] CFTR is an ion channel crucial for regulating fluid and ion transport across epithelial cell membranes. In conditions like cystic fibrosis (CF) and potentially chronic obstructive pulmonary disease (COPD), CFTR function is impaired.[1][2] this compound works by increasing the channel open probability (gating) of CFTR proteins present at the cell surface, thereby enhancing ion flow.[3][4] Unlike CFTR correctors that aim to fix protein misfolding and trafficking, potentiators like this compound improve the function of channels already at the cell membrane.
The determination of an optimal in vitro concentration is a critical first step for any study investigating the efficacy, mechanism, or potential off-target effects of this compound. An ideal concentration should elicit a robust and measurable potentiation of CFTR activity without inducing cytotoxicity. This document provides a comprehensive guide to establishing the optimal this compound concentration for various cell culture models.
Mechanism of Action: CFTR Potentiation
This compound acts directly on the CFTR protein. In many CF-causing mutations, the CFTR protein is either present at the cell surface but does not open correctly (gating mutations like G551D) or is present in very small amounts (trafficking mutations like F508del) but can be made functional if it reaches the surface. This compound enhances the activity of these channels. In vitro assays for this compound should, therefore, focus on measuring this restored ion channel function.
Experimental Workflow for Optimal Concentration Determination
The process of determining the optimal this compound concentration involves a multi-step approach that first establishes a non-toxic concentration range and then identifies the concentration that yields the maximal desired functional effect.
Protocols
This protocol establishes the concentration range of this compound that is non-toxic to the selected cell line. It is crucial to perform functional assays within this range to ensure that observed effects are due to CFTR potentiation and not cellular stress or death.
Materials:
-
Selected cell line (e.g., CFBE41o- expressing F508del-CFTR, FRT cells)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common starting range is from 1 nM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest this compound dose) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that shows no significant decrease in viability (e.g., >90% viability) is considered the maximum non-toxic concentration.
This assay measures CFTR-mediated halide (iodide) transport, which is a direct indicator of channel function. Cells expressing a halide-sensitive Yellow Fluorescent Protein (YFP) are used. Iodide influx quenches the YFP fluorescence, and subsequent iodide efflux through active CFTR channels leads to a recovery of fluorescence.
Materials:
-
Cell line stably co-expressing mutant CFTR and a halide-sensing YFP (e.g., FRT-F508del-YFP)
-
96-well clear-bottom, black-walled plates
-
This compound stock solution
-
Chloride-free buffer (e.g., replacing Cl⁻ with NO₃⁻)
-
Iodide-containing buffer (same as above but replacing a portion of NO₃⁻ with I⁻)
-
CFTR-activating cocktail (e.g., 10 µM Forskolin + 50 µM Genistein)
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Cell Seeding: Seed YFP-expressing cells into 96-well plates and grow to confluence.
-
Compound Preparation: Prepare a dilution series of this compound in chloride-free buffer, typically ranging from 0.1 nM to 10 µM (well below the determined cytotoxic limit).
-
Pre-treatment: Wash cells with chloride-free buffer. Add the this compound dilutions to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Activation & Quenching: Using the plate reader's injector function, add the CFTR-activating cocktail immediately followed by the iodide-containing buffer. This will activate the channels and initiate fluorescence quenching as iodide enters the cells.
-
Measurement: Monitor the YFP fluorescence over time. The rate of fluorescence quenching is proportional to the CFTR channel activity.
-
Analysis: Plot the initial rate of fluorescence change against the log of this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response). The optimal concentration for maximal effect (EC₁₀₀) is typically found at the plateau of this curve.
Data Presentation and Interpretation
Quantitative data from the cytotoxicity and functional assays should be tabulated for clear comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound on CFBE41o- Cells (48h Incubation)
| This compound Conc. | Mean Absorbance (570 nm) | Std. Deviation | % Viability vs. Vehicle |
| Vehicle (0.1% DMSO) | 1.25 | 0.08 | 100% |
| 10 nM | 1.24 | 0.07 | 99.2% |
| 100 nM | 1.26 | 0.09 | 100.8% |
| 1 µM | 1.22 | 0.08 | 97.6% |
| 10 µM | 1.19 | 0.10 | 95.2% |
| 30 µM | 0.95 | 0.11 | 76.0% |
| 100 µM | 0.45 | 0.06 | 36.0% |
From this data, concentrations ≤ 10 µM would be considered non-toxic and suitable for functional assays.
Table 2: Hypothetical Functional Data (YFP Assay) for this compound on F508del-CFTR Cells
| This compound Conc. | Mean Fluorescence Rate (RFU/s) | Std. Deviation | % Max Activity |
| Vehicle (0.1% DMSO) | 5.2 | 0.8 | 0% |
| 1 nM | 25.8 | 3.1 | 21.5% |
| 10 nM | 68.5 | 5.5 | 66.6% |
| 100 nM | 95.3 | 7.2 | 94.8% |
| 1 µM | 100.2 | 6.9 | 100% |
| 3 µM | 101.1 | 7.5 | 100.9% |
| 10 µM | 99.8 | 8.1 | 99.6% |
This data suggests an EC₅₀ between 1-10 nM and a maximal effective concentration (EC₁₀₀) around 1 µM.
Conclusion
The optimal concentration of this compound for cell culture studies is cell-line and assay-dependent. A systematic approach that first evaluates cytotoxicity followed by a functional dose-response analysis is essential. For most applications, the lowest concentration that elicits a maximal, saturating effect on CFTR function (the EC₁₀₀) should be used. This ensures a robust experimental window while minimizing the risk of off-target effects or confounding cytotoxicity. Based on typical in vitro studies of CFTR modulators, this concentration is likely to fall within the nanomolar to low micromolar range.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, Novel Therapy for COPD: This Glass Is Half Full - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Icenticaftor Stock Solution in DMSO for Laboratory Use
Application Note ID: AN-ICN-001
Introduction
Icenticaftor, also known as QBW251, is a potent and orally active potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) channel.[1][2][3][4] It is a valuable research tool for studying CFTR function and for investigating potential therapeutic strategies for diseases such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).[1] This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) for in vitro laboratory applications.
Materials and Equipment
-
This compound powder (CAS No. 1334546-77-8)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Water bath or sonicator
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 361.24 g/mol | |
| CAS Number | 1334546-77-8 | |
| Solubility in DMSO | ≥ 100 mg/mL | |
| 150 mg/mL (with warming and sonication) | ||
| Recommended Stock Solution Storage | -20°C for up to 1 month | |
| -80°C for 6 months to 1 year |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparations:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing this compound:
-
Carefully weigh out 3.61 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If dissolution is difficult, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied to aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (6 months to 1 year), store the aliquots at -80°C.
-
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of this compound as a CFTR potentiator and the experimental workflow for preparing the stock solution.
Caption: this compound binds to and potentiates the CFTR channel.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
References
Application Notes and Protocols for Icenticaftor Ussing Chamber Experiments in Ion Transport Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icenticaftor (QBW251) is a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel crucial for regulating chloride and bicarbonate transport across epithelial surfaces.[1][2] Dysfunctional CFTR is the underlying cause of cystic fibrosis (CF) and is also implicated in other respiratory diseases like chronic obstructive pulmonary disease (COPD).[3][4] this compound aims to restore the function of CFTR channels present on the cell surface, thereby increasing ion flow, hydrating mucosal surfaces, and improving mucociliary clearance.[3]
The Ussing chamber is an essential ex vivo tool for studying epithelial ion transport. It allows for the measurement of key electrophysiological parameters such as short-circuit current (Isc) and transepithelial electrical resistance (TEER) across an epithelial monolayer. This system provides a controlled environment to investigate the direct effects of compounds like this compound on ion channel activity.
These application notes provide a detailed protocol for designing and conducting Ussing chamber experiments to measure the effect of this compound on ion transport in primary human bronchial epithelial (HBE) cells, particularly those with the F508del-CFTR mutation, the most common CF-causing mutation.
Signaling Pathway of this compound's Action on CFTR
This compound acts as a CFTR potentiator. In individuals with certain CFTR mutations, such as the F508del mutation, the CFTR protein is synthesized but has a folding defect, leading to its retention in the endoplasmic reticulum and subsequent degradation. Corrector therapies, such as elexacaftor and tezacaftor, help to improve the processing and trafficking of the F508del-CFTR protein to the cell surface. Once at the cell surface, however, the channel's gating (opening and closing) is still impaired. This compound works at this stage by binding to the CFTR protein and increasing the probability that the channel will be open, thus potentiating the flow of chloride and bicarbonate ions.
Experimental Workflow for Ussing Chamber Analysis
The following diagram outlines the key steps for assessing the effect of this compound on ion transport in primary HBE cells using an Ussing chamber.
Detailed Experimental Protocols
Cell Culture
Primary human bronchial epithelial cells from donors homozygous for the F508del-CFTR mutation should be cultured on permeable supports (e.g., Transwell® inserts) at an air-liquid interface (ALI) to promote differentiation and polarization. This process typically takes 3-4 weeks. The formation of a mature, polarized epithelium with tight junctions is critical for accurate Ussing chamber measurements.
Ussing Chamber Setup and Baseline Measurement
-
Prepare Buffers : Prepare and warm (37°C) appropriate physiological buffer solutions (e.g., Krebs-Ringer bicarbonate buffer) and continuously gas with 95% O2 / 5% CO2.
-
Mounting : Carefully mount the permeable support containing the HBE cell monolayer into the Ussing chamber, ensuring a leak-proof seal between the apical and basolateral chambers.
-
Add Buffers : Fill both the apical and basolateral chambers with the pre-warmed and gassed buffer.
-
Electrode Placement : Insert the voltage and current electrodes into their respective ports in the Ussing chamber.
-
Equilibration : Allow the system to equilibrate for 15-30 minutes, during which a stable baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER) should be established.
Measurement of this compound-Mediated Ion Transport
The following is a representative protocol for the sequential addition of compounds to the Ussing chamber to dissect the this compound-mediated CFTR activity. All additions to the apical side unless otherwise specified.
-
Baseline Recording : Record the stable baseline Isc.
-
ENaC Inhibition : Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride and bicarbonate transport. Record the change in Isc.
-
CFTR Activation : Add a CFTR agonist, such as forskolin (10 µM), to the apical chamber to activate CFTR channels. This will result in an increase in Isc.
-
CFTR Potentiation : Add this compound to the apical chamber. A dose-response curve can be generated by sequentially adding increasing concentrations (e.g., 0.1 µM, 1 µM, 10 µM). A significant increase in the forskolin-stimulated Isc is expected upon the addition of this compound.
-
CFTR Inhibition : To confirm that the observed current is mediated by CFTR, add a specific CFTR inhibitor, such as CFTRinh-172 (10 µM), to the apical chamber. This should result in a sharp decrease in Isc, returning to near the post-amiloride baseline.
Data Presentation
The primary endpoints of the Ussing chamber experiment are the change in short-circuit current (ΔIsc) and the transepithelial electrical resistance (TEER). Data should be summarized in a clear, tabular format.
| Treatment Condition | ΔIsc (µA/cm²) (Mean ± SEM) | TEER (Ω·cm²) (Mean ± SEM) |
| Baseline | 0 | Record baseline value |
| Amiloride (100 µM) | Record change from baseline | Record value |
| Forskolin (10 µM) | Record change from amiloride | Record value |
| This compound (1 µM) | Record change from forskolin | Record value |
| This compound (10 µM) | Record change from 1 µM this compound | Record value |
| CFTRinh-172 (10 µM) | Record change from 10 µM this compound | Record value |
Note: The above table is a template. Actual values will be experimentally determined.
Comparative Data of this compound and Ivacaftor
Studies have shown that this compound may be superior to the first-generation potentiator, Ivacaftor, in rescuing F508del-CFTR function. This is attributed to the fact that while both potentiate the channel, Ivacaftor can also destabilize the corrected F508del-CFTR protein, leading to its reduced presence at the cell surface over time.
| Parameter | This compound | Ivacaftor | Reference |
| F508del-CFTR Function (ΔIsc in Ussing Chamber) | Significant increase in corrector-rescued cells | Increase, but less than this compound | |
| F508del-CFTR Protein Stability | Does not destabilize the protein | Can destabilize the protein after long-term exposure |
Conclusion
The Ussing chamber is a powerful and indispensable tool for the preclinical evaluation of CFTR modulators like this compound. The protocols outlined in these application notes provide a robust framework for researchers to quantify the effects of this compound on ion transport in a physiologically relevant context. The ability to directly measure changes in ion channel activity provides critical data for understanding the mechanism of action and therapeutic potential of novel CFTR-targeted drugs.
References
- 1. Implications for cystic fibrosis therapy: Potentiator this compound is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a CFTR Potentiator, in COPD: A Multicenter, Parallel-Group, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Treatment for Chronic Obstructive Pulmonary Disease, Needs Further Verification of Its Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Single-Channel Recording of CFTR Activity with Icenticaftor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique ion channel belonging to the ATP-binding cassette (ABC) transporter superfamily.[1] It functions as a cAMP- and ATP-regulated chloride and bicarbonate channel in the apical membrane of epithelial cells.[2][3] Mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-shortening genetic disorder.[4] CFTR modulators are a class of drugs that target the defective protein, and among them, potentiators are designed to increase the channel's open probability (Po).
Icenticaftor (QBW251) is an orally bioavailable small molecule CFTR potentiator that has shown efficacy in restoring CFTR function.[5] It works by keeping the CFTR protein open for a longer duration, thereby increasing the flow of chloride ions. This application note provides a detailed protocol for performing single-channel recordings of CFTR activity in the presence of this compound using the excised inside-out patch-clamp technique. This method is the gold standard for investigating the molecular behavior of CFTR, as it allows for direct measurement of single-channel currents and precise control of the intracellular environment.
Signaling Pathway of CFTR Activation and Potentiation
CFTR channel activity is primarily regulated by two key intracellular factors: phosphorylation by cAMP-dependent protein kinase A (PKA) and gating by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs). This compound acts as a potentiator, meaning it enhances the activity of already phosphorylated and ATP-bound CFTR channels.
Experimental Workflow for Single-Channel Recording
The following diagram outlines the key steps involved in the single-channel recording of CFTR activity with this compound using the excised inside-out patch-clamp technique.
Quantitative Data Summary
The following table summarizes the expected quantitative data from single-channel recordings of wild-type and F508del-CFTR in the absence and presence of this compound. Values for F508del-CFTR are presented for corrector-rescued channels.
| Parameter | Condition | Wild-Type CFTR (Expected) | F508del-CFTR (Rescued) | Reference |
| Single-Channel Conductance (γ) | Control | ~7-9 pS | ~7-9 pS | |
| + this compound | ~7-9 pS | ~7-9 pS | ||
| Open Probability (Po) | Control | 0.2 - 0.4 | ~0.32 | |
| + this compound (e.g., 2 µM) | Increased | ~0.74 | ||
| Mean Open Time (τo) | Control | ~200-400 ms | Shorter than WT | |
| + this compound | Increased | Increased | ||
| Mean Closed Time (τc) | Control | Variable | Longer than WT | |
| + this compound | Decreased | Decreased |
Note: These values are approximate and can vary depending on the specific experimental conditions, cell line, and CFTR mutation being studied.
Experimental Protocols
Materials and Reagents
-
Cell Line: Baby Hamster Kidney (BHK-21) cells or Chinese Hamster Ovary (CHO) cells stably expressing the CFTR construct of interest (e.g., wild-type, F508del).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Pipette Solution (Extracellular): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM MgCl₂, 2 mM CaCl₂, 10 mM TES, pH 7.4.
-
Bath Solution (Intracellular): 140 mM NMDG-Cl, 5 mM MgCl₂, 1 mM EGTA, 10 mM TES, pH 7.4.
-
PKA: Catalytic subunit of protein kinase A (e.g., 75 nM final concentration).
-
ATP: Mg-ATP (e.g., 1 mM final concentration).
-
This compound: Stock solution in DMSO (e.g., 10 mM). Final concentrations to be tested can range from nanomolar to micromolar, with an EC₅₀ of 79 nM for F508del and 497 nM for G551D CFTR.
-
Borosilicate glass capillaries for patch pipettes.
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Microscope and micromanipulator.
-
Perfusion system for solution exchange.
Protocol for Excised Inside-Out Patch-Clamp Recording
-
Cell Preparation:
-
Plate cells expressing the CFTR construct on glass coverslips 24-48 hours before the experiment.
-
For temperature-sensitive mutants like F508del, incubate cells at a permissive temperature (e.g., 27°C) for 24-48 hours prior to recording to promote trafficking to the cell surface. If using correctors, treat the cells with the corrector compound during this incubation period.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with the pipette solution.
-
Fire-polish the pipette tip to improve seal formation.
-
Fill the pipette with the filtered pipette solution, ensuring no air bubbles are in the tip.
-
-
Gigaseal Formation:
-
Place the coverslip with cells in the recording chamber and perfuse with the bath solution.
-
Under microscopic guidance, approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to allow the membrane to form a seal with the pipette tip.
-
Apply gentle suction to achieve a high-resistance seal (gigaseal, >1 GΩ).
-
-
Patch Excision:
-
After establishing a stable gigaseal in the cell-attached configuration, pull the pipette away from the cell to excise a patch of the membrane. The intracellular side of the membrane will now be facing the bath solution.
-
-
CFTR Channel Activation and Recording:
-
Set the holding potential of the patch-clamp amplifier to a constant voltage (e.g., -50 mV or +50 mV).
-
To activate CFTR channels, perfuse the excised patch with the bath solution containing PKA (e.g., 75 nM) and ATP (e.g., 1 mM).
-
Record baseline CFTR channel activity for a stable period (e.g., 2-5 minutes). CFTR channels are characterized by their small conductance and ATP-dependent gating.
-
-
Application of this compound:
-
Prepare a series of bath solutions containing the desired concentrations of this compound, along with PKA and ATP. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.
-
Using the perfusion system, switch to the this compound-containing solution and record single-channel activity for another stable period.
-
-
Data Acquisition:
-
Record single-channel currents at a sampling rate of at least 10 kHz and filter the data with a low-pass Bessel filter at 1-2 kHz.
-
Data Analysis
-
Event Detection:
-
Use appropriate single-channel analysis software to detect channel openings and closings. An amplitude-based threshold method is commonly used.
-
-
Calculation of Single-Channel Parameters:
-
Single-Channel Amplitude (i): Determine the current amplitude from an all-points histogram fitted with Gaussian distributions for the closed and open states.
-
Single-Channel Conductance (γ): Calculate the conductance by plotting the single-channel current amplitude against a range of holding potentials (I-V curve) and performing a linear regression. The slope of the line represents the conductance.
-
Open Probability (Po): Calculate Po as the total open time divided by the total recording time for a given condition.
-
Dwell Time Analysis: Generate histograms of the open and closed times and fit them with exponential functions to determine the mean open time (τo) and mean closed time (τc).
-
-
Statistical Analysis:
-
Compare the single-channel parameters obtained in the absence and presence of this compound using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the potentiator's effect.
-
Conclusion
This application note provides a comprehensive protocol for the single-channel recording of CFTR activity and the characterization of the potentiator this compound. The excised inside-out patch-clamp technique is a powerful tool for elucidating the molecular mechanisms of CFTR modulation and is invaluable for the preclinical evaluation of novel CFTR-targeted therapies. Careful execution of this protocol will yield high-quality data on the biophysical properties of CFTR and the efficacy of potentiator compounds like this compound.
References
- 1. The CFTR Ion Channel: Gating, Regulation, and Anion Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 5. The gating of the CFTR channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Icenticaftor for the Study of Corrector-Rescued F508del CFTR Function
Audience: Researchers, scientists, and drug development professionals in the fields of cystic fibrosis, ion channel physiology, and pharmacology.
Introduction: Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and fails to reach the cell membrane.[1] Therapeutic strategies for F508del often involve a dual-component approach: "correctors" that rescue the protein's trafficking to the cell surface and "potentiators" that enhance the channel's opening probability.
Icenticaftor (QBW251) is a novel CFTR potentiator designed to augment the function of the CFTR channel.[2][3] While clinical trials of this compound as a monotherapy did not show significant efficacy in patients homozygous for the F508del mutation, subsequent in vitro research has revealed its significant potential when used in combination with correctors.[4] Notably, studies comparing this compound to the first-generation potentiator ivacaftor (IVA) have demonstrated key advantages. This compound not only provides superior potentiation of corrector-rescued F508del CFTR but, critically, does not destabilize the rescued protein, an issue observed with chronic IVA exposure.
These application notes provide a detailed overview and experimental protocols for using this compound as a tool to investigate the function of corrector-rescued F508del CFTR.
Mechanism of Action and Key Advantages
The therapeutic strategy for F508del-CFTR relies on restoring both the quantity of the protein at the cell surface and its functional efficacy. Correctors, such as lumacaftor, tezacaftor, and elexacaftor, aid in the proper folding and trafficking of the F508del-CFTR protein from the endoplasmic reticulum to the apical membrane of epithelial cells. Once at the surface, the rescued channel still exhibits defective gating. A potentiator is required to increase the channel's open probability (Po), thereby augmenting chloride ion transport.
This compound functions as a potentiator by binding to the rescued F508del-CFTR protein and stabilizing its open conformation, leading to a greater flow of chloride ions.
Advantages of this compound Over Ivacaftor for F508del Research
Recent studies highlight two primary advantages of using this compound to study corrector-rescued F508del CFTR:
-
Superior Potentiation: Single-channel measurements show that this compound elicits a significantly higher channel open probability (Po) in corrector-rescued F508del CFTR compared to ivacaftor.
-
Protein Stability: Chronic (48-hour) exposure to ivacaftor has been shown to destabilize corrector-rescued F508del CFTR, reducing the amount of mature protein at the cell surface. In contrast, this compound does not exhibit this destabilizing effect, making it a more suitable tool for long-term functional studies.
Data Presentation
The following tables summarize key quantitative data from comparative studies of this compound and ivacaftor on corrector-rescued F508del CFTR.
Table 1: Single-Channel Electrophysiology Data Data from single-channel recordings of F508del CFTR expressed in BHK-21 cells, rescued with Elexacaftor (ELX, 2 µM) and Tezacaftor (TEZ, 2 µM).
| Potentiator (Concentration) | Channel Open Probability (Po) | Data Source |
| Ivacaftor (2 µM) | 0.32 | |
| This compound (2 µM) | 0.74 |
Table 2: Ussing Chamber Functional Data Summary of findings from Ussing chamber analysis on primary F508del human bronchial epithelial (HBE) cultures treated for 48 hours with correctors plus a potentiator.
| Treatment Condition | Relative CFTR Function | Protein Stability Finding | Data Source |
| ELX/TEZ + Ivacaftor | Baseline Increase | F508del CFTR destabilized | |
| ELX/TEZ + this compound | Increased function compared to IVA | F508del CFTR not destabilized |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Function
This protocol details the measurement of CFTR-mediated ion transport across polarized epithelial cell monolayers. The Ussing chamber allows for the direct measurement of short-circuit current (Isc), a quantitative readout of net ion movement.
Methodology:
-
Cell Culture and Corrector Incubation:
-
Culture primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation on permeable supports.
-
Allow cells to grow for 7-14 days post-confluence to form a differentiated, polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²).
-
Prepare stock solutions of CFTR correctors (e.g., 2 µM Elexacaftor and 2 µM Tezacaftor) in a suitable solvent like DMSO.
-
Incubate the cell monolayers with the corrector-containing medium for 24-48 hours at 37°C to rescue F508del CFTR trafficking. Include a vehicle control.
-
-
Ussing Chamber Setup:
-
Prepare fresh Ringer's solution, warm to 37°C, and continuously bubble with 95% O2 / 5% CO2.
-
Carefully mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber, ensuring a tight seal.
-
Fill both apical and basolateral chambers with equal volumes of the prepared Ringer's solution.
-
-
Electrophysiological Measurement:
-
Allow the system to equilibrate for 15-30 minutes and record the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add Amiloride (10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents. Wait for the Isc to stabilize at a new, lower baseline.
-
CFTR Activation: Add a CFTR agonist, typically Forskolin (10 µM), to both chambers to raise intracellular cAMP and activate the rescued CFTR channels. An increase in Isc should be observed.
-
CFTR Potentiation: Acutely add this compound (e.g., 2 µM) to the apical chamber. A further, sharp increase in Isc indicates successful potentiation of CFTR channel activity.
-
CFTR Inhibition: To confirm the observed current is CFTR-specific, add a known CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber. The elevated Isc should rapidly decrease.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to the addition of Forskolin, this compound, and the CFTR inhibitor.
-
Compare the magnitude of the this compound-induced ΔIsc to that elicited by other potentiators like ivacaftor in parallel experiments.
-
Protocol 2: Western Blot for CFTR Maturation and Stability
This protocol is used to visually assess the amount of mature, complex-glycosylated CFTR (Band C) versus the immature, core-glycosylated form (Band B). It is essential for verifying corrector efficacy and evaluating the long-term stability of the rescued protein in the presence of a potentiator.
Methodology:
-
Cell Treatment:
-
Culture F508del-expressing cells (e.g., primary HBE or CFBE cells) as described previously.
-
Treat cells for 48 hours with the desired combination of modulators:
-
Vehicle Control (e.g., DMSO)
-
Correctors only (e.g., ELX/TEZ)
-
Correctors + this compound
-
Correctors + Ivacaftor
-
-
This extended incubation is crucial for observing any effects on protein stability.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the total protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them on a low-percentage (e.g., 6-8%) SDS-PAGE gel to resolve the high molecular weight CFTR bands.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Identify Band B (immature, ~150 kDa) and Band C (mature, ~170 kDa).
-
Compare the intensity of Band C in the "Correctors only" lane to the "Correctors + this compound" and "Correctors + Ivacaftor" lanes.
-
Expected Outcome: Treatment with correctors should show the appearance of Band C. The Band C intensity should be maintained or enhanced in the presence of this compound but visibly reduced in the presence of Ivacaftor, demonstrating IVA's destabilizing effect.
-
Protocol 3: Fluorescence-Based Membrane Potential Assay
This high-throughput assay provides an indirect measure of CFTR function by detecting changes in cell membrane potential upon channel activation. Chloride efflux through active CFTR channels leads to membrane depolarization, which is measured by a voltage-sensitive fluorescent dye.
Methodology:
-
Cell Preparation:
-
Plate cells expressing corrector-rescued F508del CFTR (e.g., HEK293, Calu-3) in 96- or 384-well black, clear-bottom plates and allow them to form a confluent monolayer.
-
Ensure cells have been pre-incubated with correctors as described in Protocol 1.
-
-
Dye Loading and Assay:
-
Remove the culture medium and wash the cells with a suitable assay buffer (e.g., sodium-free, chloride-free buffer).
-
Add a solution containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) to each well and incubate for 30-45 minutes at 37°C to allow for dye loading.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
-
Measurement and Compound Addition:
-
Begin by taking continuous baseline fluorescence readings for several minutes.
-
Using the instrument's integrated fluidics, add a cocktail of a CFTR agonist (e.g., Forskolin) and this compound.
-
Continue to record the fluorescence signal. Activation of CFTR will cause chloride to exit the cell, leading to membrane depolarization and an increase in fluorescence.
-
After the signal has peaked and stabilized, add a CFTR inhibitor to confirm the response is CFTR-mediated. This should cause a rapid decrease in fluorescence.
-
-
Data Analysis:
-
Quantify the maximum fluorescence change in response to the agonist/potentiator cocktail.
-
This assay is suitable for dose-response curves to determine the EC50 of this compound and for comparing its efficacy against other compounds in a high-throughput format.
-
References
- 1. benchchem.com [benchchem.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Safety and efficacy of the cystic fibrosis transmembrane conductance regulator potentiator this compound (QBW251) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of the cystic fibrosis transmembrane conductance regulator potentiator this compound (QBW251) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Icenticaftor in Plasma and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the quantification of Icenticaftor in plasma and tissue samples. The included protocols are detailed to assist in the development and validation of bioanalytical assays for preclinical and clinical research.
Introduction
This compound (QBW251) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator developed for the treatment of chronic obstructive pulmonary disease (COPD).[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) studies, toxicokinetic (TK) analysis, and therapeutic drug monitoring (TDM). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like this compound due to its high sensitivity, selectivity, and accuracy.
Analyte Information
-
Compound Name: this compound (QBW251)
-
Chemical Class: CFTR Potentiator
-
Mechanism of Action: this compound is an orally active CFTR channel potentiator that restores CFTR function.[2] It enhances the open probability of the CFTR channel, leading to increased chloride ion transport across the epithelial cell membrane. This helps to hydrate the airway surface liquid, facilitating mucus clearance.
Quantitative Data Summary
The following tables summarize available pharmacokinetic data for this compound from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single 400 mg Oral Dose at Steady State)
| Parameter | Mean Value | Unit |
| Tmax (median) | 4 | hours |
| Cmax | Not Reported | - |
| AUClast | 20,635 (in rats, 3mg/kg oral) | nmol/L*h |
| Apparent Terminal Half-life (t1/2) | 20.6 | hours |
| Volume of Distribution (Vz/F) | 335 | L |
| Source: Glaenzel et al., 2024. Note: Some data is extrapolated from preclinical studies due to limited public availability of human Cmax and AUC data.[1][2] |
Table 2: Major Metabolites of this compound in Human Plasma
| Metabolite | Formation Pathway | Relative Abundance (%) |
| This compound (unchanged) | - | 18.5 |
| M8 | N-glucuronidation | 35.3 |
| M9 | O-glucuronidation | 14.5 |
| Source: Glaenzel et al., 2024.[1] |
Experimental Protocols
The following is a representative LC-MS/MS protocol for the quantification of this compound in human plasma. This protocol is based on established methods for the analysis of other CFTR modulators and common bioanalytical practices.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well plates
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting small molecules from plasma.
-
Label a 96-well plate for standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of plasma sample to the appropriate wells.
-
To each well, add 150 µL of cold ACN containing the SIL-IS (e.g., 100 ng/mL). The ACN to plasma ratio of 3:1 is effective for protein removal.
-
Seal the plate and vortex for 5 minutes at high speed to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 3: Representative LC-MS/MS Parameters for this compound Quantification
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | To be determined experimentally (e.g., [M+H]+ → product ion) |
| MRM Transition (SIL-IS) | To be determined experimentally (e.g., [M+H]+ → product ion) |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 500°C |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS.
-
Linearity: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) within ±15% (±20% at the LLOQ).
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Recovery: Efficiency of the extraction process.
-
Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the biological matrix.
Signaling Pathway and Experimental Workflow
The diagram above illustrates the mechanism of action of this compound as a CFTR potentiator. By binding to the CFTR protein, this compound increases the channel's open probability, leading to an efflux of chloride ions. This process promotes water movement into the airway surface liquid, resulting in mucus hydration and improved mucociliary clearance.
Tissue Sample Analysis
For the quantification of this compound in tissue samples, a more extensive sample preparation protocol is required to extract the analyte from the solid matrix.
Tissue Homogenization
-
Weigh a portion of the tissue sample (e.g., 100 mg).
-
Add a homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
The resulting homogenate can then be subjected to protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Extraction from Tissue Homogenate
Due to the complexity of the tissue matrix, a solid-phase extraction (SPE) method is often preferred for cleaner extracts.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol and then water.
-
Load the tissue homogenate onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with a stronger organic solvent, often containing a small amount of acid or base to disrupt the analyte-sorbent interaction.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Conclusion
The provided protocols and information serve as a comprehensive guide for the quantitative analysis of this compound in plasma and tissue samples. The representative LC-MS/MS method offers a robust starting point for method development and validation. Adherence to regulatory guidelines for bioanalytical method validation is essential to ensure the generation of high-quality data for pharmacokinetic and toxicokinetic assessments of this compound.
References
Application Notes and Protocols for Icenticaftor in Preclinical COPD Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the administration of icenticaftor (QBW251) in a preclinical ferret model of Chronic Obstructive Pulmonary Disease (COPD). This document synthesizes available data on this compound's mechanism of action, preclinical pharmacokinetics, and relevant animal models of COPD to guide researchers in designing and executing studies to evaluate its therapeutic potential.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation and persistent respiratory symptoms. A key feature of the chronic bronchitis phenotype of COPD is mucus hypersecretion and impaired mucociliary clearance, which are linked to acquired dysfunction of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Cigarette smoke, a primary cause of COPD, has been shown to reduce CFTR function, leading to airway surface liquid dehydration and mucus accumulation.
This compound is an orally bioavailable small molecule that acts as a CFTR potentiator. It increases the channel-open probability of CFTR, thereby enhancing chloride and bicarbonate secretion. This mechanism is thought to rehydrate the airway surface, improve mucus properties, and facilitate mucociliary clearance. While clinical trials have shown promising results for this compound in human COPD patients, detailed preclinical administration protocols are essential for further research and development.
The ferret is a highly relevant animal model for studying COPD with chronic bronchitis, as it recapitulates key pathophysiological features of the human disease, including cigarette smoke-induced mucus hypersecretion and airway inflammation, which are not consistently observed in rodent models.
Mechanism of Action and Signaling Pathway
This compound directly binds to the CFTR protein, a chloride and bicarbonate channel on the apical surface of epithelial cells. In the context of COPD, exposure to cigarette smoke leads to a state of acquired CFTR dysfunction. This compound potentiates the function of the remaining CFTR channels, increasing ion transport across the epithelial membrane. This leads to increased airway surface liquid hydration, restoration of mucociliary clearance, and ultimately, a reduction in mucus obstruction.
Preclinical Administration Protocol: Ferret Model of COPD
This protocol is based on established methods for inducing COPD in ferrets and incorporates pharmacokinetic considerations for this compound.
Animal Model
-
Species: Male or female ferrets (Mustela putorius furo), approximately 6-8 months old.
-
Acclimation: Animals should be acclimated for at least one week prior to the start of the study.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
Induction of COPD Phenotype
-
Method: Whole-body exposure to cigarette smoke.
-
Exposure System: A whole-body exposure chamber designed for small animals.
-
Cigarettes: Standard research cigarettes (e.g., 3R4F).
-
Exposure Protocol:
-
Duration: 6 months.
-
Frequency: 5 days per week.
-
Daily Schedule: Two 1-hour exposure sessions, separated by a 1-hour air break.
-
Smoke Concentration: Gradually increase the concentration of total suspended particulates over the first two weeks to a target of 100-150 mg/m³.
-
-
Control Group: An age- and sex-matched group of ferrets exposed to filtered air under the same schedule.
This compound Administration
-
Commencement of Treatment: After the 6-month smoke exposure period.
-
Drug Formulation:
-
Vehicle: A suitable vehicle for oral administration in ferrets, such as a 0.5% methylcellulose solution. The final formulation should be optimized based on the physicochemical properties of this compound.
-
-
Dosage:
-
Rationale: Based on preclinical pharmacokinetic data in rats, a starting dose range of 10-30 mg/kg can be proposed. Dose-ranging studies are recommended to determine the optimal therapeutic dose in ferrets.
-
Proposed Dose Groups:
-
Vehicle Control
-
Low Dose this compound (e.g., 10 mg/kg)
-
High Dose this compound (e.g., 30 mg/kg)
-
-
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration of Treatment: 4 weeks.
Application Notes and Protocols for High-Throughput Screening Assays to Identify Novel CFTR Potentiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This protein functions as a chloride and bicarbonate channel in epithelial cells. Mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in impaired ion transport, mucus accumulation, and multi-organ damage. One therapeutic strategy for CF is the use of small molecules known as potentiators, which act to increase the channel opening probability (gating) of CFTR proteins that are present at the cell surface.
Icenticaftor (QBW251) is a novel CFTR potentiator that has shown clinical efficacy. The discovery of this compound and other potentiators has been heavily reliant on the development of robust high-throughput screening (HTS) assays. These assays are essential for screening large compound libraries to identify novel chemical scaffolds that can modulate CFTR function.
These application notes provide detailed protocols for two primary HTS assays used in the discovery of CFTR potentiators: the Yellow Fluorescent Protein (YFP)-based halide transport assay and the forskolin-induced swelling (FIS) assay in patient-derived organoids. Additionally, it includes a summary of quantitative data for key CFTR potentiators and visual diagrams of the experimental workflows and the CFTR activation signaling pathway.
High-Throughput Screening Assays for CFTR Potentiators
The identification of novel CFTR potentiators like this compound necessitates robust and scalable screening platforms. The following assays are widely employed in both academic and industrial drug discovery settings.
YFP-Based Halide Transport Assay
This cell-based assay is a cornerstone of HTS for CFTR modulators. It relies on the principle that the fluorescence of certain yellow fluorescent protein (YFP) variants is quenched by halide ions, particularly iodide. Cells co-expressing a CFTR mutant and a halide-sensitive YFP are used to measure CFTR-mediated iodide influx. The rate of fluorescence quenching is directly proportional to CFTR channel activity.
Key Features:
-
High-throughput: Amenable to 384- and 1536-well formats.
-
Quantitative: Provides a kinetic readout of CFTR function.
-
Versatile: Can be adapted to screen for both potentiators and correctors.
Forskolin-Induced Swelling (FIS) of Intestinal Organoids
This assay utilizes three-dimensional (3D) organoids derived from patient stem cells, offering a more physiologically relevant model. Intestinal organoids form a polarized epithelium with the apical membrane facing a central lumen. Activation of CFTR by forskolin (an adenylyl cyclase activator) leads to chloride and fluid secretion into the lumen, causing the organoids to swell. The degree of swelling is a measure of CFTR function.
Key Features:
-
Physiologically Relevant: Uses patient-derived cells, preserving the native cellular environment and genetic background.
-
Functional Readout: Measures a direct physiological consequence of CFTR activity.
-
Predictive Value: Swelling responses in organoids have been shown to correlate with clinical outcomes in patients treated with CFTR modulators.
Quantitative Data for CFTR Potentiators
The following table summarizes key quantitative parameters for this compound and other notable CFTR potentiators. This data is essential for comparing the potency and efficacy of newly discovered compounds.
| Compound | CFTR Mutation | Assay Type | EC50 | Z'-Factor | Hit Rate (%) | Reference |
| This compound (QBW251) | F508del | Ion Transport | 79 nM | N/A | N/A | [1] |
| G551D | Ion Transport | 497 nM | N/A | N/A | [1] | |
| Ivacaftor (VX-770) | F508del | YFP-Halide | ~250 nM | >0.5 | N/A | [2] |
| G551D | Electrophysiology | ~100 nM | N/A | N/A | [3] | |
| Genistein | F508del | YFP-Halide | ~5 µM | N/A | N/A | [4] |
| GLPG1837 | F508del (low temp) | YFP-Halide | 3.5 nM | N/A | N/A | |
| G551D | TECC | 159 nM | N/A | N/A | ||
| GLPG2451 | F508del (low temp) | YFP-Halide | 11.1 nM | N/A | N/A | |
| Screening Campaign 1 | F508del | YFP-Halide | N/A | 0.61 ± 0.05 | 0.44 (2,811/645,000) | |
| Screening Campaign 2 | Y122X | HRP-based | N/A | N/A | 2.0 | |
| Screening Campaign 3 | W1282X | HRP-based | N/A | N/A | 1.4 |
N/A: Not Available in the cited literature. TECC: Transepithelial Clamp Circuit.
Experimental Protocols
Protocol 1: YFP-Based Halide Transport Assay for CFTR Potentiators
This protocol is adapted for a 384-well plate format suitable for HTS.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing a temperature-rescued F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Cell culture medium (e.g., Coon's modified F-12 medium with 5% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Phosphate-buffered saline (PBS).
-
Assay buffer (PBS supplemented with 1 mM Ca²⁺, 1 mM Mg²⁺, and 10 mM glucose).
-
Iodide buffer (Assay buffer with 100 mM NaI replacing 100 mM NaCl).
-
Forskolin (20 µM stock in DMSO).
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., 10 µM Ivacaftor).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the FRT cells into 384-well plates at a density that yields a confluent monolayer after 24-48 hours. Incubate at 37°C and 5% CO₂.
-
F508del-CFTR Trafficking Correction (Temperature Rescue): To traffic the F508del-CFTR to the cell membrane, incubate the plates at a reduced temperature (e.g., 27°C) for 18-24 hours prior to the assay.
-
Compound Addition:
-
Prepare compound plates by dispensing test compounds, positive controls (Ivacaftor), and negative controls (DMSO) into a 384-well plate.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates.
-
Add forskolin to all wells (except for baseline controls) to a final concentration of 20 µM to activate CFTR.
-
Incubate the plates for 10-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the cell plate in a fluorescence plate reader equipped for kinetic reading and automated liquid addition.
-
Set the excitation and emission wavelengths for YFP (e.g., 500 nm and 535 nm, respectively).
-
Record a baseline fluorescence reading for 2-5 seconds.
-
Inject an equal volume of Iodide buffer into each well.
-
Immediately begin kinetic fluorescence reading for 10-20 seconds. The influx of iodide will quench the YFP fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decrease for each well.
-
Normalize the data to the positive and negative controls.
-
Hits are identified as compounds that significantly increase the rate of iodide influx compared to the DMSO control.
-
Protocol 2: Forskolin-Induced Swelling (FIS) of Intestinal Organoids
This protocol is designed for a 96-well or 384-well format.
Materials:
-
Patient-derived intestinal organoids cultured in Matrigel domes.
-
Basal culture medium (e.g., Advanced DMEM/F12).
-
Forskolin (10 µM final concentration).
-
CFTR corrector (e.g., 3 µM VX-809, if using F508del organoids).
-
Test potentiator compounds.
-
Live-cell imaging system with environmental control (37°C, 5% CO₂).
-
Image analysis software (e.g., ImageJ).
-
96- or 384-well imaging plates.
Procedure:
-
Organoid Plating:
-
Disrupt mature organoids into small fragments.
-
Embed the fragments in Matrigel and plate as domes in a 96- or 384-well plate.
-
Culture for 4-7 days until small organoids with a clear lumen are formed.
-
-
Corrector Pre-treatment (for F508del): If using organoids with the F508del mutation, pre-incubate with a corrector compound (e.g., 3 µM VX-809) for 24 hours to traffic the mutant CFTR to the cell surface.
-
Potentiator and Forskolin Addition:
-
Replace the culture medium with fresh medium containing the test potentiator compound and 10 µM forskolin. Include positive (e.g., Ivacaftor) and negative (DMSO) controls.
-
-
Live-Cell Imaging:
-
Immediately place the plate in the live-cell imaging system.
-
Acquire brightfield or confocal images of the organoids every 15-30 minutes for 2-4 hours.
-
-
Data Analysis:
-
Use image analysis software to measure the cross-sectional area of the organoids at each time point.
-
Calculate the change in organoid area over time relative to the initial area (t=0).
-
The area under the curve (AUC) can be used as a quantitative measure of organoid swelling and thus CFTR function.
-
Identify hit compounds that significantly increase forskolin-induced swelling compared to controls.
-
Visualizations
CFTR Activation Signaling Pathway
The primary pathway for CFTR activation involves phosphorylation by Protein Kinase A (PKA).
Caption: CFTR channel activation via the cAMP/PKA signaling pathway.
High-Throughput Screening Workflow for CFTR Potentiators
This diagram illustrates the general workflow for identifying and validating novel CFTR potentiators from a large compound library.
Caption: A typical workflow for the discovery of CFTR potentiators.
Conclusion
The development of high-throughput screening assays has been instrumental in the discovery of CFTR potentiators like this compound. The YFP-based halide transport assay and the forskolin-induced swelling assay in organoids represent two powerful and complementary platforms for identifying and characterizing novel therapeutic candidates for Cystic Fibrosis. By providing robust, quantitative, and physiologically relevant data, these assays will continue to be critical tools in the ongoing effort to develop new and more effective treatments for individuals with CF.
References
- 1. CFTR potentiators partially restore channel function to A561E-CFTR, a cystic fibrosis mutant with a similar mechanism of dysfunction as F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction non grata between CFTR’s correctors and potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Icenticaftor Solubility & Formulation Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing solubility challenges with icenticaftor in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly soluble compound. Its thermodynamic solubility in aqueous buffer at pH 6.8 is less than 0.001 g/L.[1] Due to this low intrinsic solubility, careful consideration of formulation strategies is essential for in vitro and in vivo studies.
Q2: How can I dissolve this compound for my experiments?
A2: Due to its low aqueous solubility, dissolving this compound directly in aqueous buffers is not recommended. The use of co-solvents and/or solubility-enhancing excipients is necessary to achieve workable concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. For final dilutions in aqueous media, co-solvents like polyethylene glycol 300 (PEG300) and surfactants like Tween-80, or complexing agents such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can be used to maintain solubility and prevent precipitation.
Q3: What is the mechanism of action of this compound?
A3: this compound is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.[2][3] The CFTR protein is an ion channel that transports chloride and bicarbonate ions across epithelial cell membranes. The opening and closing (gating) of this channel are regulated by phosphorylation by protein kinase A (PKA) and the binding and hydrolysis of adenosine triphosphate (ATP).[4][5] In certain diseases like cystic fibrosis, mutations in the CFTR gene can lead to a dysfunctional protein. Potentiators like this compound bind to the CFTR protein and increase the probability that the channel will be in an open state, thereby increasing ion flow.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
Encountering precipitation when preparing this compound solutions is a common issue. This guide provides a systematic approach to troubleshoot and resolve these problems.
Logical Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock solution | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound. Optimize Co-solvent Concentration: If a higher concentration is necessary, consider a formulation with a higher percentage of co-solvents or the addition of other solubility enhancers. Ensure the final solvent concentration is compatible with your experimental system. Use Solubility Enhancers: Employ excipients like SBE-β-CD, which can form inclusion complexes with this compound, increasing its aqueous solubility. |
| Cloudiness or precipitate forms over time | The solution is supersaturated and thermodynamically unstable. The compound may be slowly crystallizing out of solution. | Prepare Fresh Solutions: Prepare working solutions immediately before use from a concentrated stock. Maintain Temperature: For some compounds, solubility is temperature-dependent. Ensure consistent temperature during your experiment. However, be aware that heating can also degrade the compound. |
| Inconsistent results between experiments | Variability in the preparation of this compound solutions, leading to different effective concentrations. | Standardize Protocol: Adhere strictly to a validated protocol for preparing your this compound solutions. Ensure Complete Dissolution of Stock: Before making dilutions, ensure your DMSO stock solution is completely clear. Gentle warming or sonication can aid in dissolving the stock. |
Quantitative Data on this compound Solubility
The following table summarizes the known solubility data for this compound. A complete pH-solubility profile is not publicly available.
| Solvent System | pH | Temperature | Achievable Concentration | Resulting Solution | Reference |
| Aqueous Buffer | 6.8 | Not Specified | < 1 µg/mL (< 0.001 g/L) | Saturated Solution | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | Not Specified | 4.25 mg/mL | Suspended Solution | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | Not Specified | ≥ 4.25 mg/mL | Clear Solution | |
| 10% DMSO, 90% Corn Oil | Not Specified | Not Specified | ≥ 4.25 mg/mL | Clear Solution | |
| DMSO | Not Specified | Room Temperature (with ultrasonic and warming to 60°C) | 150 mg/mL | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, gentle warming in a water bath (up to 60°C) and/or sonication can be applied intermittently until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Objective: To prepare a working solution of this compound in a cell culture medium that minimizes precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (serum-containing or serum-free, as required by the assay)
-
Sterile polypropylene tubes
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Create an intermediate dilution of the stock solution in DMSO if a very low final concentration is required. This helps to avoid adding a large volume of DMSO directly to the medium.
-
Add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. Crucially, add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid dispersal and minimize localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may be necessary to reduce the final concentration of this compound or use a formulation with solubility enhancers (see Protocol 3).
-
Use the freshly prepared working solution immediately for your experiment.
Experimental Workflow for Preparing this compound for Cell-Based Assays
Caption: Workflow for preparing this compound solutions for cell-based assays.
Signaling Pathway
CFTR Channel Gating and Potentiation by this compound
The CFTR channel's activity is a multi-step process. First, the regulatory (R) domain of the protein must be phosphorylated by protein kinase A (PKA), which is activated by cyclic AMP (cAMP). Following phosphorylation, the channel can be opened and closed (gated) by the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs). This compound, as a potentiator, does not directly activate the channel but binds to the phosphorylated CFTR protein and increases the likelihood of the channel opening when ATP is bound. This leads to an overall increase in chloride and bicarbonate ion transport.
Caption: Simplified signaling pathway of CFTR channel activation and potentiation by this compound.
References
- 1. reddit.com [reddit.com]
- 2. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFTR potentiators: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Icenticaftor Dosage for CFTR Potentiation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Icenticaftor to achieve maximal CFTR potentiation in vitro.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Lower than Expected CFTR Potentiation
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and CFTR mutation. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow down to a more specific range around the EC50. |
| Incorrect Assay Conditions | Ensure that the assay buffer, temperature, and incubation times are optimized for your cell type and assay format. For example, some assays may require pre-incubation with a CFTR activator like forskolin. |
| Low CFTR Expression or Trafficking | If working with a trafficking-deficient mutant like F508del, ensure that a corrector compound (e.g., lumacaftor, tezacaftor) has been used to rescue the protein to the cell surface before adding this compound. |
| Cell Health and Viability | Confirm cell viability using a standard assay (e.g., MTT or trypan blue exclusion). Poor cell health can lead to reduced CFTR function. |
| Reagent Quality | Ensure the this compound stock solution is properly prepared and stored to maintain its activity. Verify the activity of other critical reagents like forskolin. |
Issue 2: High Background Signal or Variability in Assays
| Potential Cause | Troubleshooting Steps |
| Assay Plate Issues | Use high-quality, low-binding plates. Ensure consistent cell seeding density across all wells. |
| Washing Steps | Optimize washing steps to remove residual compounds without detaching cells. |
| Reader Settings | Calibrate and optimize the settings of the fluorescence plate reader or other detection instruments to maximize the signal-to-noise ratio. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent reagent addition. |
Issue 3: Apparent Cytotoxicity at Higher this compound Concentrations
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). |
| On-target or Off-target Toxicity | Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold.[1][2] |
| Incubation Time | Reduce the incubation time with this compound to see if the toxic effects are time-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?
A1: Based on the known EC50 values of 79 nM for F508del and 497 nM for G551D CFTR, a good starting range for a dose-response experiment would be from 1 nM to 10 µM.[3] This range should allow you to capture the full sigmoidal dose-response curve.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: Can I use this compound alone for the F508del CFTR mutation?
A3: While this compound is a potent potentiator of F508del CFTR, this mutation primarily causes a trafficking defect, meaning the protein does not reach the cell surface in sufficient quantities. Therefore, it is highly recommended to use this compound in combination with a CFTR corrector (e.g., lumacaftor, tezacaftor) to first rescue the protein to the cell membrane.
Q4: How does this compound's mechanism of action differ from other potentiators like Ivacaftor?
A4: this compound, like Ivacaftor, acts as a potentiator by increasing the open probability (Po) of the CFTR channel. However, studies have shown that for the F508del mutation, this compound is a superior potentiator and does not destabilize the corrected F508del CFTR protein, which can be an issue with prolonged exposure to Ivacaftor.
Q5: What are some common in vitro assays to measure this compound's activity?
A5: The most common in vitro assays for assessing CFTR potentiation include the YFP-halide influx assay, Ussing chamber short-circuit current measurements, and single-channel patch-clamp recordings.
Data Presentation
Table 1: this compound In Vitro Efficacy Data
| CFTR Mutation | Assay Type | EC50 (nM) | Reference(s) |
| F508del | Not Specified | 79 | |
| G551D | Not Specified | 497 |
Experimental Protocols
1. YFP-Halide Influx Assay for this compound Dose-Response
This protocol is adapted from general procedures for CFTR potentiator screening.
-
Cell Seeding: Plate cells stably co-expressing the CFTR mutation of interest and a halide-sensitive YFP into black, clear-bottom 96- or 384-well plates. Culture until a confluent monolayer is formed.
-
Corrector Treatment (if applicable): For trafficking-deficient mutations like F508del, incubate the cells with a CFTR corrector compound for 16-24 hours at 37°C.
-
Assay Preparation: Wash the cell monolayers with a physiological buffer (e.g., PBS).
-
Compound Addition: Add the buffer containing a CFTR agonist (e.g., 10 µM Forskolin) and varying concentrations of this compound (e.g., 1 nM to 10 µM in a half-log dilution series). Include a vehicle control (DMSO). Incubate for 10-30 minutes at 37°C.
-
Fluorescence Reading: Place the plate in a fluorescence plate reader. Record the baseline YFP fluorescence.
-
Iodide Addition: Add an iodide-containing buffer to all wells and immediately begin kinetic fluorescence readings. The influx of iodide through open CFTR channels will quench the YFP fluorescence.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Plot the quenching rate against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
2. Ussing Chamber Short-Circuit Current (Isc) Measurement
This protocol is a standard method for measuring ion transport across epithelial monolayers.
-
Cell Culture: Grow a polarized monolayer of epithelial cells expressing the CFTR mutation of interest on permeable filter supports.
-
Chamber Mounting: Mount the filter support in an Ussing chamber, separating the apical and basolateral chambers.
-
Electrophysiological Recordings: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Pharmacological Additions:
-
Add a sodium channel blocker (e.g., amiloride) to the apical side to inhibit sodium absorption.
-
Add a CFTR agonist (e.g., 10 µM forskolin) to activate CFTR.
-
Add this compound to the apical chamber in a cumulative, dose-dependent manner to measure the potentiation of the CFTR-mediated current.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: Calculate the change in Isc in response to each concentration of this compound. Plot the change in Isc against the this compound concentration to generate a dose-response curve and determine the EC50.
3. Cell Viability Assay (MTT/MTS)
This protocol is a general method to assess potential cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.
-
Compound Incubation: Treat the cells with a range of this compound concentrations (e.g., from the EC50 up to 100 µM) for the desired duration (e.g., 24-48 hours). Include a vehicle control and a positive control for cytotoxicity.
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: For MTT, solubilize the formazan crystals and read the absorbance. For MTS, read the absorbance directly.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each this compound concentration.
Mandatory Visualizations
References
Identifying and mitigating potential Icenticaftor off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of Icenticaftor in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a CFTR potentiator like this compound?
Q2: What are the common classes of off-targets for small molecule drugs like this compound?
A2: Small molecules often interact with proteins that have similar structural features, such as binding pockets for ATP or other common ligands. Common off-target classes include:
-
Kinases: The human kinome is a large family of enzymes with structurally related ATP-binding sites.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, they are frequent unintended targets.
-
Ion Channels: Other ion channels beyond CFTR can be affected due to structural similarities in their pores or gating mechanisms.
-
Metabolic Enzymes: Enzymes involved in drug metabolism, such as Cytochrome P450 (CYP) enzymes, can be inhibited or induced by drug candidates.
Q3: What are the initial signs in my cellular assay that might suggest this compound is having off-target effects?
A3: Several experimental observations can hint at the presence of off-target effects:
-
Discrepancy with genetic knockout/knockdown: If the phenotype observed with this compound treatment is significantly different from the phenotype of CFTR knockout or knockdown in the same cell line, off-target effects may be at play.
-
Unusual dose-response curve: A biphasic or unusually steep dose-response curve can indicate that multiple targets are being engaged at different concentrations.
-
Cellular toxicity at concentrations close to the EC50 for CFTR potentiation: If you observe significant cell death or morphological changes at concentrations required for on-target activity, this could be due to off-target toxicity.
-
Inconsistent results with other CFTR potentiators: If another structurally distinct CFTR potentiator does not reproduce the same phenotype, the effect of this compound may not be solely due to CFTR potentiation.
Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A4: A multi-pronged approach is recommended to deconvolute on-target from off-target effects:
-
Use of appropriate controls: Include a "no CFTR" control (e.g., a cell line that does not express CFTR) to identify effects that are independent of the target.
-
Orthogonal approaches: Confirm your findings using a different method to modulate CFTR activity, such as a structurally unrelated CFTR potentiator or genetic activation of CFTR.
-
Dose-response analysis: Carefully characterize the concentration at which this compound elicits its effects. On-target effects should correlate with the known potency of this compound for CFTR.
-
Rescue experiments: In a CFTR-deficient cell line, transiently express wild-type or mutant CFTR and assess whether the this compound-induced phenotype is restored.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
This guide provides a workflow for researchers who observe an unexpected or inconsistent cellular phenotype when using this compound.
dot
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Guide 2: Proactive Off-Target Screening Strategy
For researchers initiating studies with this compound, a proactive screening approach can identify potential off-target liabilities early.
dot
Caption: A tiered approach for proactive off-target screening.
Experimental Protocols
Protocol 1: Kinome Profiling using Competition Binding Assay
Objective: To identify potential kinase off-targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Principle: This assay measures the ability of this compound to displace a known, tagged ligand from the ATP-binding site of a large panel of kinases.
-
Procedure (example with KINOMEscan™):
-
Submit this compound at a specified concentration (e.g., 1 µM) for screening against a panel of over 400 human kinases.
-
The assay is typically performed by a specialized vendor.
-
Kinases are incubated with the tagged ligand and this compound.
-
The amount of tagged ligand bound to each kinase is quantified.
-
-
Data Analysis: Results are often reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of this compound. A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., <35% or <10%).
Protocol 2: GPCR and Ion Channel Panel Screening
Objective: To identify potential GPCR and ion channel off-targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Principle: A variety of assays can be used, including radioligand binding assays for GPCRs and electrophysiology-based assays for ion channels.
-
Procedure (example with Eurofins SafetyScreen44 Panel):
-
Submit this compound at a standard screening concentration (e.g., 10 µM).
-
The panel assesses the binding of this compound to a wide range of GPCRs and the functional effect on various ion channels.
-
-
Data Analysis: Results are typically expressed as a percentage of inhibition of ligand binding (for GPCRs) or ion channel activity. A significant hit is usually defined as >50% inhibition.
Data Presentation
The following tables present hypothetical data from off-target screening assays for this compound to illustrate how results would be structured.
Table 1: Hypothetical Kinome Scan Results for this compound (at 1 µM)
| Kinase Target | % of Control | Selectivity Score (S-Score) | Potential Implication |
| CFTR | N/A (On-Target) | N/A | Therapeutic Target |
| Kinase A | 85% | 0.5 | Low probability of interaction |
| Kinase B | 45% | 0.2 | Weak potential interaction |
| Kinase C | 9% | 0.05 | Potential Off-Target - Follow-up |
| Kinase D | 92% | 0.6 | Low probability of interaction |
| ... (400+ other kinases) | >50% | >0.2 | Low probability of interaction |
Note: This is example data. The selectivity score is a measure of binding affinity, with lower scores indicating higher affinity.
Table 2: Hypothetical GPCR and Ion Channel Panel Results for this compound (at 10 µM)
| Target | Assay Type | % Inhibition | Potential Implication |
| CFTR | Electrophysiology | Potentiation | On-Target Activity |
| Adrenergic Receptor α1 | Radioligand Binding | 12% | Not significant |
| Dopamine Receptor D2 | Radioligand Binding | 8% | Not significant |
| Serotonin Receptor 5-HT2B | Radioligand Binding | 65% | Potential Off-Target - Follow-up |
| hERG (KCNH2) | Electrophysiology | 5% | Low risk of cardiac liability |
| Nav1.5 (SCN5A) | Electrophysiology | 15% | Not significant |
| ... (other targets) | <20% | Not significant |
Note: This is example data. Hits are typically defined as >50% inhibition in binding or functional assays.
Mitigating Off-Target Effects in Cellular Assays
Once a potential off-target has been identified and validated, several strategies can be employed to mitigate its impact on your experimental results:
-
Lower this compound Concentration: Use the lowest possible concentration of this compound that still elicits the desired on-target effect. This can be determined through careful dose-response experiments.
-
Use a More Selective Tool Compound: If available, use a structurally unrelated CFTR potentiator with a different off-target profile to confirm that the observed phenotype is due to CFTR modulation.
-
Genetic Complementation: In a cell line where the off-target has been knocked out or knocked down, assess the effect of this compound. If the unexpected phenotype is diminished or absent, this confirms the role of the off-target.
-
Chemical-Genetic Approaches: If the off-target is a kinase, for example, you could use a cell line expressing a mutant version of the kinase that is resistant to this compound.
By systematically applying these troubleshooting and mitigation strategies, researchers can increase the confidence in their experimental findings and better understand the true biological effects of this compound.
How to prevent Icenticaftor precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Icenticaftor in cell culture media.
This compound Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃F₆N₃O₃ | [1][2] |
| Molecular Weight | 361.24 g/mol | [1][2] |
| logP | 3.2 | [3] |
| Aqueous Solubility (pH 6.8) | <0.001 g/L | |
| Solubility in DMSO | ≥ 100 mg/mL | |
| Appearance | White to yellow solid |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: this compound precipitation in aqueous cell culture media is a common issue due to its hydrophobic nature and low aqueous solubility. Several factors can contribute to this phenomenon:
-
Physicochemical Properties: this compound has very low solubility in aqueous solutions.
-
Solvent-Related Issues: The most common solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). When a concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.
-
High Compound Concentration: Every compound has a maximum solubility in a given solvent system. Exceeding this concentration in your final culture medium will lead to precipitation.
-
Temperature Fluctuations: Changes in temperature can significantly affect a compound's solubility. Adding a stock solution to cold media can decrease its solubility.
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state of a compound, which in turn affects its solubility.
-
Interactions with Media Components: Components within the culture medium, such as salts (e.g., calcium, phosphate), proteins, and other supplements, can interact with this compound, leading to the formation of insoluble complexes.
Q2: What are the visual indicators of this compound precipitation?
A2: You can identify precipitation by observing the following in your cell culture medium after adding this compound:
-
Cloudiness or Turbidity: The medium loses its clarity.
-
Visible Particles: Small particles may be seen floating in the medium or settled at the bottom of the culture vessel.
-
Crystalline Structures: Under a microscope, you may observe distinct crystal formations.
-
A thin film on the surface of the medium.
Q3: How should I prepare my this compound stock solution to minimize precipitation?
A3: Proper preparation of the stock solution is the first critical step. This compound is highly soluble in DMSO.
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound.
-
Prepare a High-Concentration Stock: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for smaller volumes to be added to your culture medium, keeping the final DMSO concentration low.
-
Ensure Complete Dissolution: To fully dissolve this compound in DMSO, warming the solution to 37-60°C and using an ultrasonic bath can be beneficial. Ensure the compound is completely dissolved before storing.
-
Proper Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation. Stock solutions in DMSO are typically stable for at least 6 months at -80°C.
Q4: What is the best method for adding the this compound stock solution to my cell culture media?
A4: The dilution method is critical to prevent precipitation. Avoid adding the concentrated DMSO stock directly into the full volume of media.
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C.
-
Stepwise/Serial Dilution: Instead of a single large dilution, perform serial dilutions. This can be done by first diluting the DMSO stock into a small volume of pre-warmed media and then adding this intermediate dilution to the final volume.
-
Dropwise Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling the media. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, as higher concentrations can be toxic to cells and contribute to precipitation.
Q5: Can the type of cell culture medium influence this compound precipitation?
A5: Yes, the composition of the cell culture medium can significantly impact the solubility of this compound. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with the compound. Media with higher concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds. If you consistently face precipitation issues, consider testing the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the primary cause.
Experimental Protocols
Protocol 1: Preparation and Use of this compound Stock Solution
This protocol provides a standardized method for preparing and diluting this compound to minimize precipitation.
-
Prepare a 20 mM Stock Solution in DMSO:
-
Weigh out 3.61 mg of this compound powder (MW: 361.24 g/mol ).
-
Add 500 µL of anhydrous, high-purity DMSO.
-
Warm the vial to 37°C and sonicate for 10-15 minutes until the powder is completely dissolved. Visually inspect for any undissolved particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store at -80°C for long-term storage (up to 6 months).
-
-
Dilution into Cell Culture Media (Example for a final concentration of 10 µM):
-
Pre-warm your complete cell culture medium to 37°C.
-
Step 1 (Intermediate Dilution): Thaw one aliquot of the 20 mM this compound stock solution. Add 1 µL of the stock to 99 µL of pre-warmed media to create a 200 µM intermediate solution. Mix gently by pipetting.
-
Step 2 (Final Dilution): Add 50 µL of the 200 µM intermediate solution to 950 µL of pre-warmed media in your culture vessel to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.05%.
-
Gently swirl the culture vessel to ensure even distribution.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This assay helps determine the approximate maximum soluble concentration of this compound in your specific experimental conditions.
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 98 µL of your complete cell culture medium (pre-warmed to 37°C) to each well in a single row (e.g., 10 wells).
-
-
Serial Dilution:
-
Add 2 µL of the 10 mM DMSO stock to the first well. This creates a 200 µM solution. Mix thoroughly by pipetting up and down.
-
Perform a 2-fold serial dilution across the row by transferring 50 µL from the first well to the second, mixing, then 50 µL from the second to the third, and so on. This will create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
-
Incubation and Observation:
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 2-24 hours).
-
Visually inspect each well for signs of precipitation using a light microscope.
-
-
Determination:
-
The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility of this compound under these conditions. This concentration should be considered the upper limit for your experiments.
-
Troubleshooting Guide
| Potential Cause | Recommended Solution | Preventative Measure |
| High Final Concentration | Decrease the final working concentration of this compound. | Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution ("Crashing Out") | Perform a serial dilution of the DMSO stock in pre-warmed media. Add the compound dropwise while gently mixing. | Always use a stepwise dilution protocol. Avoid adding concentrated DMSO stock directly to a large volume of media. |
| Low Temperature of Media | Ensure media is pre-warmed to 37°C before adding the compound. | Maintain a consistent workflow where media is always pre-warmed before use. |
| High Final DMSO Concentration | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution. | Calculate the final DMSO concentration for your experiments beforehand. Perform a vehicle control with the same DMSO concentration. |
| Interaction with Media Components | Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the issue. If possible, try a different basal media formulation. | If a specific media component is identified as the cause, consider using a custom media formulation if the experiment allows. |
| Temperature Fluctuations During Incubation | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated incubator. | Maintain a stable incubation environment. |
Visual Workflow
Caption: A step-by-step logical guide for troubleshooting this compound precipitation.
References
Technical Support Center: Assessing Icenticaftor Cytotoxicity in Primary Lung Epithelial Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Icenticaftor in primary lung epithelial cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly QBW251) is an investigational drug known as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.[1][2] Its primary mechanism of action is to increase the opening probability of the CFTR protein channel on the surface of epithelial cells.[3] This enhances the flow of chloride ions out of the cells, which is crucial for maintaining hydration of the airway surface liquid.[4][5] While it is being developed for conditions like cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD), it is essential to evaluate its potential cytotoxic effects on the primary lung epithelial cells it targets.
Q2: Is there any known cytotoxicity of this compound on primary lung epithelial cells?
Currently, publicly available preclinical data specifically detailing the cytotoxicity of this compound on primary lung epithelial cell cultures is limited. Clinical trials have generally reported this compound to be safe and well-tolerated in human subjects. However, the absence of overt toxicity in clinical settings does not preclude the possibility of concentration-dependent cytotoxic effects at the cellular level. Therefore, direct in vitro assessment is a critical step in preclinical safety evaluation.
Q3: What are the most appropriate assays for assessing the cytotoxicity of this compound in primary lung epithelial cells?
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's potential cytotoxicity. The three key assays to consider are:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity can suggest cytotoxicity.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium. An increase in LDH is a marker of cell membrane damage and cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death.
Q4: What are the critical controls to include in our cytotoxicity experiments?
To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Primary lung epithelial cells cultured in medium alone. This serves as the baseline for cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the solvent itself is not causing any cytotoxic effects.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis, or a high concentration of a detergent for necrosis). This confirms that the assay is working correctly and is capable of detecting cytotoxicity.
Q5: How should we interpret the results from the different cytotoxicity assays?
Interpreting cytotoxicity data requires a careful comparison of the results from multiple assays. For instance:
-
A decrease in the MTT signal without a significant increase in LDH release might suggest a cytostatic effect (inhibition of cell proliferation) rather than direct cell killing.
-
A simultaneous decrease in MTT and an increase in LDH strongly indicate cytotoxicity through cell membrane damage.
-
Annexin V/PI staining can further elucidate the mode of cell death. An increase in Annexin V positive, PI negative cells suggests apoptosis, while an increase in PI positive cells points towards necrosis.
Troubleshooting Guides
General Cell Culture and Experimental Setup
| Problem | Possible Cause | Troubleshooting Action |
| Inconsistent results between replicate wells | Uneven cell seeding; Edge effects in the microplate; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. Use calibrated pipettes and consistent pipetting techniques. |
| High background in control wells | Contamination of media or reagents; High spontaneous cell death in primary cultures. | Use fresh, sterile media and reagents. Ensure optimal culture conditions for primary cells to maintain their health. Check for mycoplasma contamination. |
| Unexpected cytotoxicity in vehicle control | High concentration of the solvent (e.g., DMSO); Solvent is toxic to the specific primary cell type. | Keep the final solvent concentration as low as possible (typically <0.1% for DMSO). Test a range of solvent concentrations to determine the non-toxic threshold for your cells. |
MTT Assay-Specific Issues
| Problem | Possible Cause | Troubleshooting Action |
| Low signal or no color change in all wells | Insufficient number of viable cells; Incorrect MTT concentration or incubation time. | Optimize cell seeding density. Ensure the MTT solution is fresh and used at the recommended concentration. Optimize the incubation time for your specific cell type. |
| High absorbance in blank (media only) wells | Contamination of the media with microorganisms; Phenol red in the media interfering with the reading. | Use sterile media. Use a media formulation without phenol red for the assay, or ensure proper background subtraction. |
| Crystals not dissolving completely | Inappropriate solubilization agent; Insufficient mixing. | Ensure the solubilization agent (e.g., DMSO, isopropanol with HCl) is appropriate for your protocol. Mix thoroughly by pipetting or shaking until all formazan crystals are dissolved. |
LDH Assay-Specific Issues
| Problem | Possible Cause | Troubleshooting Action |
| High spontaneous LDH release in untreated controls | Cells are stressed or unhealthy; Over-confluent culture; Rough handling of cells. | Ensure optimal cell culture conditions. Do not let the cells become over-confluent. Handle cells gently during media changes and reagent additions. |
| Low signal in positive control | Inefficient lysis of cells; LDH in the medium has degraded. | Ensure the lysis buffer is effective. Perform the assay immediately after collecting the supernatant, as LDH is an enzyme with limited stability. |
Annexin V/PI Assay-Specific Issues
| Problem | Possible Cause | Troubleshooting Action |
| High percentage of PI positive cells in all samples | Harsh cell handling during harvesting; Cells were not processed promptly after staining. | Use gentle trypsinization or cell scraping methods. Analyze the samples on the flow cytometer as soon as possible after staining. |
| High background Annexin V staining | Cells are undergoing apoptosis due to suboptimal culture conditions; Staining buffer is missing calcium. | Maintain healthy cell cultures. Ensure the binding buffer contains an adequate concentration of calcium, which is essential for Annexin V binding to phosphatidylserine. |
Experimental Protocols
MTT Assay for Cell Viability
Principle: This assay measures the activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Primary human lung epithelial cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary lung epithelial cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity and loss of membrane integrity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Primary human lung epithelial cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Commercially available Annexin V/PI apoptosis detection kit
-
Primary human lung epithelial cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Gently wash the adherent cells with PBS and detach them using a gentle cell dissociation solution. Combine with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Primary Human Bronchial Epithelial Cells (48h Treatment)
| This compound (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Apoptosis (%) (Annexin V+/PI-) | Necrosis (%) (Annexin V+/PI+) |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.2 | 2.3 ± 0.8 | 1.1 ± 0.4 |
| 1 | 98.2 ± 4.8 | 6.3 ± 1.5 | 2.8 ± 0.9 | 1.3 ± 0.5 |
| 10 | 95.6 ± 6.1 | 8.9 ± 2.1 | 4.5 ± 1.1 | 1.8 ± 0.6 |
| 50 | 72.3 ± 7.5 | 25.4 ± 3.8 | 18.7 ± 2.5 | 5.2 ± 1.3 |
| 100 | 45.8 ± 8.2 | 52.1 ± 5.6 | 35.6 ± 4.1 | 15.8 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. corning.com [corning.com]
- 5. Role of CFTR in epithelial physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Icenticaftor in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Icenticaftor in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound in preclinical animal models?
A1: In Sprague-Dawley rats, this compound has demonstrated high oral bioavailability. At a dose of 3 mg/kg, the reported oral bioavailability (F%) is 90%.[1] This suggests good absorption from the gastrointestinal tract.
Q2: What are the primary metabolic pathways of this compound that may limit its oral bioavailability?
A2: this compound is extensively metabolized, primarily through N-glucuronidation and O-glucuronidation.[2] In vitro studies with human liver microsomes have shown that uridine diphosphate glucuronosyltransferase (UGT) enzymes are responsible for approximately 69% of its metabolism, with cytochrome P450 enzymes accounting for the remaining 31%.[2] Specifically, UGT1A9 has been identified as the predominant enzyme responsible for this compound's metabolism.[2] This extensive first-pass metabolism can be a significant factor limiting the amount of unchanged drug that reaches systemic circulation.
Q3: What are the potential formulation strategies to improve the oral bioavailability of this compound?
A3: Given that this compound's bioavailability is likely limited by extensive first-pass metabolism via glucuronidation, several formulation strategies can be explored to mitigate this effect:
-
Lipid-Based Formulations: These formulations can enhance the lymphatic transport of lipophilic drugs, partially bypassing the portal circulation and first-pass metabolism in the liver.[3] For a highly lipophilic compound like a CFTR modulator, this can be a viable strategy.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation in the gastrointestinal tract and from premature metabolism. Nanoparticles can also improve the dissolution rate and absorption of poorly soluble drugs.
-
Co-administration with UGT Inhibitors: Co-administering this compound with a specific inhibitor of the UGT1A9 enzyme could decrease its first-pass metabolism and increase systemic exposure.
Troubleshooting Guides
Problem 1: Lower than expected oral bioavailability in rat studies despite high in vitro permeability.
-
Possible Cause: Extensive first-pass metabolism in the gut wall and/or liver via glucuronidation.
-
Troubleshooting Steps:
-
Quantify Metabolites: Analyze plasma and liver microsome samples for this compound glucuronides to confirm the extent of metabolism.
-
In Vitro Metabolism Studies: Conduct in vitro metabolism studies using rat liver and intestinal microsomes to determine the kinetics of glucuronidation in the specific animal model.
-
Formulation Strategies:
-
Develop a lipid-based formulation to promote lymphatic uptake.
-
Prepare a nanoparticle formulation to protect this compound from metabolic enzymes.
-
-
Co-administration Study: Design a study to co-administer this compound with a known UGT1A9 inhibitor to assess the impact on its pharmacokinetics.
-
Problem 2: High variability in plasma concentrations of this compound between individual animals.
-
Possible Cause:
-
Variations in gastric emptying and intestinal transit time.
-
Differences in the expression and activity of UGT enzymes among animals.
-
Food effects; the absorption of some CFTR modulators is significantly affected by the presence of fatty food.
-
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict adherence to fasting or fed states for all animals in the study. The composition of the diet should also be consistent.
-
Use of a Controlled-Release Formulation: Consider developing a formulation that provides a more controlled release of this compound to minimize the impact of gastrointestinal transit variations.
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.
-
Genotyping/Phenotyping: If possible, assess the baseline UGT enzyme activity in the animal colony to identify potential outliers.
-
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of this compound in Sprague-Dawley Rats
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability (F%) | 90% | 3 mg/kg oral dose | |
| AUClast | 20,635 nmol/L*h | 3 mg/kg oral dose |
Table 2: Comparative Pharmacokinetics of Ivacaftor in Rats with Different Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng*h/mL) | Oral Bioavailability (F%) | Reference |
| Aqueous Suspension | 4 mg | 285 ± 94 | 5.0 ± 1.2 | 3036 ± 532 | 18.4 ± 3.2% | |
| Oil Solution | 4 mg | 179 ± 98 | ≥ 8 | Not determined | 16.2 ± 7.8% |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac lipophile WL 1349), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Ternary Phase Diagram Construction:
-
Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio from the self-emulsifying region. For example, a mixture of Capryol 90 (oil), Kolliphor EL (surfactant), and Transcutol HP (co-surfactant) in a 30:50:20 ratio.
-
Dissolve this compound in the selected vehicle to the desired concentration with gentle heating and vortexing.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the resulting emulsion upon dilution in an aqueous medium.
-
Assess the in vitro drug release profile in simulated gastric and intestinal fluids.
-
Protocol 2: Preparation of a Nanoparticle Formulation (Nanoprecipitation Method)
-
Organic Phase Preparation:
-
Dissolve this compound and a polymer (e.g., Eudragit® E PO) in a suitable organic solvent (e.g., acetone).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
-
Nanoprecipitation:
-
Inject the organic phase into the aqueous phase under constant stirring. The nanoparticles will form spontaneously.
-
-
Purification and Lyophilization:
-
Remove the organic solvent by evaporation under reduced pressure.
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove the supernatant.
-
Resuspend the nanoparticles in a cryoprotectant solution (e.g., trehalose).
-
Freeze-dry the suspension to obtain a powder.
-
-
Characterization:
-
Determine the particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
-
Perform solid-state characterization (e.g., DSC, XRD) to confirm the amorphous state of the drug within the nanoparticles.
-
Evaluate the in vitro drug release profile.
-
Visualizations
Caption: Metabolic pathway of orally administered this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Absorption, Distribution, Metabolism, and Excretion of this compound (QBW251) in Healthy Male Volunteers at Steady State and In Vitro Phenotyping of Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Refining Icenticaftor treatment duration for sustained CFTR channel activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Icenticaftor. The information is designed to address specific experimental issues and aid in the refinement of treatment duration for sustained CFTR channel activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an oral CFTR potentiator.[1][2] It works by binding to the CFTR protein and keeping the channel open longer, which allows for an increased flow of chloride ions.[1] This mechanism is particularly effective for certain classes of CFTR mutations where the protein is present at the cell membrane but fails to open properly (Class III) or has a reduced opening probability (Class IV).[1]
Q2: For which CFTR mutations has this compound shown the most significant effect?
A2: Clinical trial data has shown that this compound is most effective in patients with Class III and Class IV CFTR mutations.[1] In a Phase 1/2 trial, patients with these mutations showed clinically meaningful improvements in lung function and a reduction in sweat chloride levels. Conversely, the same trial showed no significant efficacy in patients homozygous for the F508del mutation.
Q3: How does this compound compare to Ivacaftor, particularly for the F508del mutation?
A3: Recent research suggests this compound may be superior to Ivacaftor as a potentiator for F508del CFTR that has been rescued by correctors like Elexacaftor/Tezacaftor. Studies have shown that a 48-hour treatment with this compound enhanced F508del function without destabilizing the protein, a problem observed with Ivacaftor. This suggests that this compound could offer a more sustained functional rescue for F508del CFTR when used in combination with correctors.
Q4: What is the recommended treatment duration in pre-clinical models to observe sustained activity?
A4: Based on in-vitro studies using primary human bronchial epithelial cultures, a 48-hour treatment duration has been shown to be effective for assessing the sustained functional rescue of corrector-rescued F508del CFTR. This duration was sufficient to demonstrate this compound's superiority over Ivacaftor in both enhancing CFTR function and maintaining protein stability. For clinical studies in COPD, improvements in some endpoints were observed at 24 weeks, suggesting longer treatment durations may be necessary to see effects in non-CF populations.
Troubleshooting Guides
Problem 1: Inconsistent CFTR channel activity in Ussing chamber experiments with this compound.
-
Possible Cause 1: Cell Model Specificity. The effect of this compound can be mutation-specific. Ensure the cell line or primary cells used (e.g., human bronchial epithelial cells) express the CFTR mutation of interest and are known to respond to potentiators. Primary HBE cells are considered a gold standard for in-vitro efficacy confirmation.
-
Possible Cause 2: Suboptimal Compound Concentration. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell model.
-
Possible Cause 3: Incorrect Activator/Inhibitor Sequence. Ensure the correct sequence of forskolin (to activate CFTR), this compound (to potentiate), and a CFTR inhibitor is used to isolate the this compound-specific current.
-
Possible Cause 4: Cell Monolayer Integrity. Verify the integrity of the epithelial monolayer by measuring transepithelial electrical resistance (TEER) before and after the experiment. Low TEER values may indicate a leaky monolayer, leading to unreliable results.
Problem 2: No significant increase in the mature (Band C) form of F508del-CFTR on a Western blot after this compound treatment.
-
Possible Cause 1: this compound is a potentiator, not a corrector. this compound primarily affects channel gating (function) rather than protein trafficking and maturation. Therefore, you would not expect to see a significant increase in the mature form of F508del-CFTR with this compound treatment alone.
-
Possible Cause 2: Insufficient Corrector Treatment. To see an effect on F508del, this compound should be used in combination with a CFTR corrector (e.g., Elexacaftor/Tezacaftor) that rescues the protein's trafficking to the cell membrane. The corrector increases the amount of F508del-CFTR at the membrane, which can then be potentiated by this compound.
-
Solution: Pre-treat cells with an effective CFTR corrector for an adequate duration (e.g., 48 hours) to rescue the F508del protein. Then, add this compound to assess its potentiation effect on the rescued channels.
Problem 3: Forskolin-Induced Swelling (FIS) assay in intestinal organoids shows a weak response to this compound.
-
Possible Cause 1: Mutation-Specific Efficacy. The response to CFTR modulators in organoids is highly dependent on the specific CFTR mutation. This compound may not be effective for the mutation being studied. For example, primary N1303K CFTR cultures did not show enhanced rescue with this compound compared to Ivacaftor.
-
Possible Cause 2: Organoid Viability and Quality. Ensure the intestinal organoids are healthy and have well-formed lumens. Poor organoid quality can lead to a blunted swelling response.
-
Solution: Use a positive control, such as a CFTR mutation known to respond well to this compound (e.g., a Class III or IV mutation), to validate the assay. Also, consider combination therapies with correctors if you are studying trafficking-deficient mutants like F508del.
Quantitative Data Summary
Table 1: Phase 1/2 Clinical Trial Efficacy Data for this compound (14-day treatment)
| Parameter | This compound Dose | Patient Group | Mean Change from Baseline | Placebo Comparison |
| FEV1 (% predicted) | 450 mg twice daily | Class III & IV Mutations | +6.46% | Significant Improvement |
| Lung Clearance Index (LCI) | 450 mg twice daily | Class III & IV Mutations | -1.13 points | Significant Improvement |
| Sweat Chloride (mmol/L) | 450 mg twice daily | Class III & IV Mutations | -8.36 mmol/L | Significant Improvement |
| All Endpoints | 450 mg twice daily | Homozygous F508del | No Significant Change | - |
Data sourced from a randomized, double-blind, placebo-controlled study.
Table 2: Phase 2b Clinical Trial Efficacy Data for this compound in COPD
| Parameter | This compound Dose | Treatment Duration | Outcome |
| Trough FEV1 | All doses | 12 weeks | No dose-response relationship observed (Primary Endpoint Not Met) |
| Trough FEV1 | 300 mg twice daily | 24 weeks | Dose-response relationship observed; consistent improvements |
| E-RS Cough & Sputum Score | 300 mg twice daily | 24 weeks | Dose-response relationship observed; consistent improvements |
| Rescue Medication Use | 300 mg twice daily | 24 weeks | Reduction observed |
| Fibrinogen Concentration | 300 mg twice daily | 24 weeks | Reduction observed |
Data sourced from a 24-week, multicenter, parallel-group, double-blind study in patients with COPD and chronic bronchitis.
Experimental Protocols
1. Ussing Chamber Assay for CFTR Function
This protocol is used to measure ion transport across an epithelial monolayer, providing a direct assessment of CFTR channel activity.
-
Cell Culture: Grow primary human bronchial epithelial (HBE) cells on permeable supports until a confluent and differentiated monolayer is formed.
-
Chamber Setup: Mount the permeable support containing the cell monolayer in an Ussing chamber, which separates the apical and basolateral sides. Bathe both sides with appropriate physiological solutions and maintain at 37°C.
-
Measurement: Measure the short-circuit current (Isc), which is the current required to nullify the potential difference across the monolayer.
-
Experimental Sequence:
-
Establish a stable baseline Isc.
-
Add a sodium channel blocker (e.g., amiloride) to the apical side to inhibit ENaC-mediated sodium transport.
-
Add a cAMP agonist (e.g., forskolin) to stimulate CFTR activity.
-
Add this compound to the apical side to potentiate CFTR channel opening. Observe the increase in Isc.
-
Finally, add a specific CFTR inhibitor to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc after the addition of this compound represents the potentiation of CFTR-mediated chloride secretion.
2. Western Blot for CFTR Protein Maturation and Stability
This protocol assesses the amount of immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) CFTR protein.
-
Cell Treatment: Treat CFTR-expressing cells (e.g., BHK-21 or primary HBE) with CFTR modulators (correctors and/or this compound) for the desired duration (e.g., 48 hours).
-
Protein Extraction: Lyse the cells and extract total protein. Quantify protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for CFTR.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate. Band B (immature) will migrate faster than Band C (mature).
-
Analysis: Quantify the band intensities to determine the ratio of mature to immature CFTR, indicating the efficiency of protein trafficking and stability at the membrane.
Visualizations
Caption: Mechanism of action for this compound as a CFTR potentiator.
Caption: Workflow for comparing this compound and Ivacaftor on F508del-CFTR.
Caption: Troubleshooting decision tree for Ussing chamber experiments.
References
Controlling for Icenticaftor lot-to-lot consistency in research experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for potential lot-to-lot variability of Icenticaftor in research experiments. Ensuring consistency across different batches of a compound is critical for the reproducibility and validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it important to control for lot-to-lot consistency of this compound?
Q2: What are the key parameters to check when qualifying a new lot of this compound?
A2: When you receive a new lot of this compound, it is essential to verify its identity, purity, and concentration. We recommend performing a set of baseline analytical and functional checks.
-
Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can confirm the identity and purity of the compound.
-
Concentration Verification: For a stock solution, spectrophotometric analysis or a validated analytical method can confirm the concentration.
-
Functional Assay: A simple in-vitro functional assay, such as a cell-based assay measuring CFTR channel activity, is crucial to confirm the biological potency of the new lot.[1]
Q3: What should I do if I observe a difference in performance between two lots of this compound?
A3: If you suspect a difference in performance between an old and a new lot of this compound, a systematic approach is necessary. First, confirm that the observed difference is not due to other experimental variables. If the difference persists, a "bridging study" is recommended. This involves running the old and new lots in parallel in your key functional assay. This will allow you to quantify the difference in potency and determine if a correction factor is needed for the new lot.
Q4: How should I properly store and handle this compound to minimize variability?
A4: Proper storage and handling are critical for maintaining the stability and activity of this compound. According to supplier information, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] For in-vivo experiments, it is recommended to prepare fresh working solutions daily. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is a highly recommended practice.
Troubleshooting Guides
Issue: Unexpected or Inconsistent Results in a Functional Assay
If you are experiencing unexpected or inconsistent results in your functional assays after switching to a new lot of this compound, follow this troubleshooting guide.
Step 1: Verify Experimental Parameters
Before assuming the issue is with the new lot of this compound, rule out other potential sources of error.
-
Cell Culture Conditions: Ensure cell line authentication, passage number, and cell density are consistent with previous experiments.
-
Reagent Preparation: Double-check all reagent calculations and preparation steps.
-
Instrument Performance: Confirm that all laboratory equipment is functioning correctly and has been recently calibrated.
Step 2: Perform a Side-by-Side Comparison
If other experimental variables have been ruled out, perform a direct comparison of the old and new lots of this compound.
-
Experimental Protocol: Use a well-established, robust functional assay. A common method for evaluating CFTR potentiators like this compound is the Ussing chamber assay on primary human bronchial epithelial cells or a cell line expressing a specific CFTR mutation.
-
Concentration Range: Test both lots across a full dose-response curve to assess for any shifts in potency (EC50).
-
Data Analysis: Compare the EC50 values and the maximal efficacy of the two lots.
Step 3: Analytical Chemistry Verification
If the functional assay confirms a difference, consider analytical verification of the new lot.
-
Purity Analysis: Use HPLC to check for the presence of impurities that might interfere with the assay.
-
Identity Confirmation: Mass spectrometry can confirm that the molecular weight of the compound is correct.
Step 4: Contact the Supplier
If you have confirmed a significant difference between lots, contact the supplier. Provide them with your analytical and functional data. They may be able to provide additional information or a replacement lot.
Data Presentation
Table 1: Quality Control Parameters for New this compound Lots
| Parameter | Method | Acceptance Criteria |
| Identity | Mass Spectrometry | Molecular weight consistent with this compound |
| Purity | HPLC | ≥98% |
| Concentration (Stock Solution) | UV-Vis Spectrophotometry | Within ±5% of expected concentration |
| Potency (Functional Assay) | Cell-based CFTR activity assay | EC50 within ± 2-fold of the reference lot |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as DMSO.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Analysis: Integrate the peak areas to determine the percentage of the main this compound peak relative to any impurity peaks.
Protocol 2: Ussing Chamber Assay for this compound Potency
-
Cell Culture: Culture primary human bronchial epithelial cells or a suitable cell line (e.g., Fischer Rat Thyroid cells expressing a specific CFTR mutation) on permeable supports.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system and measure the short-circuit current (Isc).
-
Assay Procedure:
-
Equilibrate the cells in the Ussing chamber.
-
Add a CFTR activator (e.g., forskolin) to the apical side to stimulate CFTR activity.
-
Add increasing concentrations of this compound (from the new and reference lots in parallel chambers) to the apical side.
-
Record the change in Isc at each concentration.
-
-
Data Analysis: Plot the change in Isc against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound's mechanism of action as a CFTR potentiator.
Caption: Workflow for validating a new lot of this compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
Validation & Comparative
Icenticaftor vs. Ivacaftor: A Comparative Guide for F508del CFTR Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, Icenticaftor (QBW251) and Ivacaftor (VX-770), focusing on their efficacy in restoring the function and maintaining the stability of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and experimental workflows to support informed research and development decisions.
Executive Summary
Recent preclinical studies have demonstrated that while both this compound and Ivacaftor act as potentiators to enhance the function of the CFTR channel, this compound exhibits superiority for the corrector-rescued F508del-CFTR mutant.[1][2][3] Notably, Ivacaftor has been shown to destabilize the mature form of the F508del-CFTR protein, a detrimental effect not observed with this compound.[1][2] This key difference suggests that this compound may offer a therapeutic advantage in combination with CFTR correctors for patients with the F508del mutation.
Mechanism of Action
Both this compound and Ivacaftor are CFTR potentiators, meaning they increase the channel open probability (gating) of the CFTR protein present at the cell surface. For the F508del mutation, which is a processing and trafficking defect, these potentiators are used in combination with "correctors" that help the misfolded protein traffic to the cell membrane. While Ivacaftor has proven highly effective for gating mutations like G551D, its utility in F508del is complicated by its negative impact on protein stability. This compound, on the other hand, appears to potentiate the rescued F508del-CFTR channel without compromising its stability at the cell surface.
Data Presentation
Table 1: Comparison of F508del CFTR Function
| Parameter | This compound (with ELX/TEZ) | Ivacaftor (with ELX/TEZ) | Reference |
| Channel Open Probability (Po) | 0.74 | 0.32 | |
| CFTR Function (Ussing Chamber) | Superior functional rescue | Lower functional rescue |
Table 2: Comparison of F508del CFTR Protein Stability
| Parameter | This compound (with ELX/TEZ) | Ivacaftor (with ELX/TEZ) | Reference |
| F508del-CFTR Protein Levels (Western Blot) | Maintained | Destabilized/Reduced | |
| Turnover Rate of Rescued F508del-CFTR | Not increased | Increased by ~2.5 fold |
Experimental Protocols
Single-Channel Measurements
Objective: To determine the channel open probability (Po) of single corrector-rescued F508del-CFTR channels.
Methodology:
-
Cell Culture: Baby Hamster Kidney (BHK-21) cells stably expressing F508del-CFTR were used.
-
Corrector Treatment: Cells were treated with the correctors Elexacaftor (ELX, 2 µM) and Tezacaftor (TEZ, 2 µM) to rescue the trafficking of F508del-CFTR to the cell membrane.
-
Membrane Vesicle Preparation: Membrane vesicles containing the rescued F508del-CFTR were prepared from the treated BHK-21 cells.
-
Lipid Bilayer Formation: The prepared membrane vesicles were incorporated into a preformed lipid bilayer.
-
Electrophysiological Recording: Single-channel currents were recorded in the presence of either this compound (2 µM) or Ivacaftor (2 µM).
-
Data Analysis: The channel open probability (Po) was calculated from the single-channel recordings.
Ussing Chamber Analysis
Objective: To measure the total chloride transport function of corrector-rescued F508del-CFTR in primary human bronchial epithelial (HBE) cells.
Methodology:
-
Cell Culture: Primary HBE cells from CF patients homozygous for the F508del mutation (F508del/F508del) were cultured on permeable supports to form a polarized monolayer.
-
Modulator Treatment: The HBE cultures were treated for 48 hours with a combination of correctors (Elexacaftor/Tezacaftor) plus either this compound or Ivacaftor.
-
Ussing Chamber Setup: The cell monolayers were mounted in an Ussing chamber, which allows for the measurement of ion transport across the epithelium.
-
Short-Circuit Current (Isc) Measurement: The short-circuit current, a measure of net ion transport, was recorded.
-
Pharmacological Stimulation and Inhibition: CFTR-mediated currents were stimulated with forskolin (Fsk) and then acutely potentiated with either this compound or Ivacaftor. Finally, the CFTR-specific inhibitor I-172 was added to confirm that the measured current was CFTR-dependent.
-
Data Analysis: The change in Isc in response to the stimuli and inhibitor was quantified to determine CFTR function.
Western Blot Analysis
Objective: To assess the levels of mature (Band C) and immature (Band B) F508del-CFTR protein.
Methodology:
-
Cell Culture and Treatment: BHK-21 cells expressing F508del-CFTR or primary HBE cells were treated for 48 hours with Elexacaftor/Tezacaftor in combination with either this compound or Ivacaftor.
-
Cell Lysis: Whole-cell lysates were prepared from the treated cells.
-
Protein Quantification: The total protein concentration in the lysates was determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunodetection: The membrane was probed with a CFTR-specific antibody to detect the immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms of the CFTR protein.
-
Data Analysis: The intensity of the bands corresponding to mature and immature CFTR was quantified to assess protein maturation and stability.
Mandatory Visualization
Caption: F508del-CFTR trafficking and the impact of modulators.
Caption: Workflow for comparing this compound and Ivacaftor.
References
- 1. Implications for cystic fibrosis therapy: Potentiator this compound is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Implications for cystic fibrosis therapy: Potentiator this compound is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Icenticaftor and Other Investigational CFTR Potentiators
For Researchers, Scientists, and Drug Development Professionals
The landscape of cystic fibrosis (CF) therapeutics has been revolutionized by the advent of CFTR modulators. Among these, potentiators play a crucial role by enhancing the channel gating function of the CFTR protein present on the cell surface. This guide provides a detailed comparative analysis of Icenticaftor (QBW251), an investigational CFTR potentiator, against other notable investigational potentiators. The comparison is based on available preclinical and clinical data, with a focus on quantitative performance metrics, experimental methodologies, and underlying mechanisms.
Mechanism of Action: CFTR Potentiation
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein, which is an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] CFTR potentiators are small molecules that bind to the CFTR protein and increase its channel opening probability (Po), thereby augmenting the transepithelial transport of chloride and bicarbonate ions.[3] This action helps to restore hydration of the airway surface liquid, improve mucociliary clearance, and alleviate the downstream consequences of CFTR dysfunction.[4]
Quantitative Comparison of Investigational CFTR Potentiators
The following tables summarize the in vitro potency and clinical efficacy of this compound and other selected investigational CFTR potentiators.
Table 1: In Vitro Potency of Investigational CFTR Potentiators
| Compound | Target CFTR Mutation | Assay | EC50 | Maximal Efficacy | Source(s) |
| This compound (QBW251) | F508del | YFP Halide Assay | 79 nM | - | [5] |
| G551D | YFP Halide Assay | 497 nM | - | ||
| F508del (corrector-rescued) | Single-Channel Recording | - | Superior to Ivacaftor (Po of 0.74 vs 0.32) | ||
| GLPG2451 | F508del (low temp-rescued) | YFP Halide Assay | 11.1 nM | - | |
| F508del (VX809-rescued) | TECC Assay (HBE cells) | 18 nM | - | ||
| G551D/F508del | TECC Assay (HBE cells) | 675 nM | 147% of Ivacaftor | ||
| GLPG1837 (ABBV-974) | F508del (low temp-rescued) | YFP Halide Assay | 3 nM | - | |
| G551D | YFP Halide Assay | 339 nM | - | ||
| G551D/F508del | TECC Assay (HBE cells) | 159 nM | 173% of Ivacaftor | ||
| PTI-808 (Dirocaftor) | F508del | - | Not explicitly reported | Restores CFTR function to near-normal levels in combination with a corrector and amplifier (preclinical) | |
| FDL176 | F508del (corrector-rescued) | Ussing Chamber (Isc) | Not explicitly reported | Equivalent to Ivacaftor (acute), Greater than Ivacaftor (chronic) |
YFP Halide Assay: A cell-based fluorescence assay to measure CFTR-mediated ion flux. TECC Assay: Transepithelial Clamp Circuit, another term for Ussing chamber experiments on cultured cells. HBE: Human Bronchial Epithelial. Po: Open probability of the CFTR channel.
- Data not available in the reviewed sources.
Table 2: Clinical Efficacy of Investigational CFTR Potentiators
| Compound | Patient Population (CFTR Mutation) | Key Clinical Outcome | Result | Source(s) |
| This compound (QBW251) | Class III and IV mutations | Change in ppFEV1 | Clinically meaningful improvement | |
| COPD | Change in ppFEV1 | Improvement of ~50-63 mL over placebo at Day 29 | ||
| COPD | Change in Sweat Chloride | -5.04 mmol/L change from baseline vs placebo | ||
| GLPG1837 (ABBV-974) | G551D | Change in Sweat Chloride | Decrease from 97.7 mmol/L to 68.7 mmol/L | |
| G551D | Change in ppFEV1 | Returned to pre-washout levels after decline | ||
| PTI-808 (Dirocaftor) in combination with PTI-801 | F508del/F508del | Change in ppFEV1 | ~6% improvement from baseline; ~8% vs placebo at day 7 | |
| F508del/F508del | Change in Sweat Chloride | ~13 mmol/L reduction at day 14 | ||
| F508del homozygous | Change in ppFEV1 (triple combo) | 8 percentage point improvement over placebo at day 28 | ||
| F508del homozygous | Change in Sweat Chloride (triple combo) | Mean improvement compared to placebo | ||
| FDL176 | Healthy volunteers and CF patients | Phase 1 Safety and Tolerability | Completed |
ppFEV1: Percent predicted forced expiratory volume in one second. COPD: Chronic Obstructive Pulmonary Disease.
- Data not available in the reviewed sources.
Experimental Protocols
Ussing Chamber Assay for CFTR Potentiation
The Ussing chamber is a key ex vivo system for measuring ion transport across epithelial tissues or cell monolayers.
Principle: This technique measures the short-circuit current (Isc), which is the current required to nullify the potential difference across the epithelium, representing the net ion transport. An increase in Isc after stimulation with a cAMP agonist (e.g., forskolin) and a potentiator, which is then inhibited by a specific CFTR inhibitor (e.g., CFTRinh-172), indicates functional CFTR-mediated chloride secretion.
Generalized Protocol:
-
Cell Culture: Primary human bronchial epithelial cells or other relevant cell lines (e.g., CFBE41o-) are cultured on permeable supports until a confluent and polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).
-
Corrector Pre-treatment (if applicable): For mutations like F508del, cells are pre-incubated with a CFTR corrector (e.g., VX-809, tezacaftor) for 24-48 hours to facilitate the trafficking of the mutant CFTR protein to the cell surface.
-
Mounting: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber.
-
Solutions: Both the apical and basolateral chambers are filled with a physiological Ringer's solution, warmed to 37°C, and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration and Baseline: The system is allowed to equilibrate for 15-30 minutes, and a baseline Isc is recorded.
-
Pharmacological Additions:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating the chloride current.
-
A cAMP agonist, typically forskolin (often with a phosphodiesterase inhibitor like IBMX), is added to both chambers to activate CFTR.
-
The investigational potentiator is added to the apical chamber in a dose-responsive manner.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc (ΔIsc) in response to the potentiator is measured to determine its efficacy and potency (EC50).
Single-Channel Patch-Clamp Recording
This electrophysiological technique allows for the direct measurement of the activity of individual ion channels.
Principle: A micropipette with a very small tip opening is sealed onto the membrane of a cell expressing CFTR. This isolates a small patch of the membrane, often containing only one or a few CFTR channels. The flow of ions through the channel(s) is recorded as an electrical current. This allows for the direct measurement of channel open probability (Po), open time, and closed time.
Generalized Protocol:
-
Cell Preparation: Cells expressing the CFTR mutant of interest (e.g., BHK-21 or HEK293 cells) are used.
-
Pipette and Solutions: A glass micropipette is filled with a solution containing the ions that will flow through the channel (e.g., a chloride-based solution). The cell is bathed in a separate solution.
-
Patch Formation: The micropipette is brought into contact with the cell membrane, and suction is applied to form a high-resistance seal (a "giga-seal"). The patch of membrane can then be excised in an "inside-out" configuration, exposing the intracellular face of the channel to the bath solution.
-
Channel Activation: The intracellular face of the channel is exposed to a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the channel.
-
Potentiator Application: The investigational potentiator is added to the bath solution at various concentrations.
-
Data Recording and Analysis: The current flowing through the channel is recorded. The open probability (Po) is calculated as the total time the channel is open divided by the total recording time. Changes in Po, open time, and closed time in the presence of the potentiator are analyzed to determine its effect on channel gating.
Visualizing Key Pathways and Workflows
CFTR Channel Gating Signaling Pathway
The gating of the CFTR channel is a complex process regulated by phosphorylation and ATP binding and hydrolysis.
Caption: Simplified signaling pathway of CFTR channel gating and the action of potentiators.
Experimental Workflow for Ussing Chamber Assay
The following diagram illustrates the typical workflow for evaluating a CFTR potentiator using the Ussing chamber assay.
Caption: Workflow for assessing CFTR potentiator efficacy using the Ussing chamber.
Discussion and Conclusion
The development of CFTR potentiators represents a significant advancement in the treatment of cystic fibrosis and potentially other diseases involving CFTR dysfunction, such as COPD. This compound has demonstrated potent in vitro activity and has shown clinical benefits in both CF and COPD patients.
The comparative data reveal that the investigational potentiators GLPG2451 and GLPG1837 exhibit high in vitro potency, in some cases exceeding that of the approved potentiator Ivacaftor, particularly for the G551D mutation. PTI-808 (dirocaftor), as part of a combination therapy, has shown promising clinical efficacy in patients with the F508del mutation, leading to significant improvements in lung function and sweat chloride levels. FDL176 also shows promise, with in vitro data suggesting a maximal efficacy that is at least equivalent to, and under chronic conditions, greater than Ivacaftor.
A key finding from the direct comparison of this compound and Ivacaftor is that while both potentiate CFTR function, this compound does not appear to destabilize corrector-rescued F508del-CFTR, a potential advantage over Ivacaftor. This highlights the importance of evaluating not only the potentiation activity but also the potential for negative interactions with other CFTR modulators.
The continued investigation of these and other novel CFTR potentiators is crucial for expanding the therapeutic options for individuals with CF and other related diseases. Future research should focus on head-to-head clinical trials to definitively establish the comparative efficacy and safety of these promising compounds. Furthermore, understanding the precise binding sites and mechanisms of action will be instrumental in the rational design of next-generation CFTR modulators with improved therapeutic profiles.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Review of the Clinical Efficacy and Safety of CFTR Modulators in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
Icenticaftor's Efficacy in Class III & IV CFTR Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Icenticaftor across different Class III and IV Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) mutations. Data is presented in a structured format to facilitate objective comparison with the established CFTR potentiator, Ivacaftor. Detailed experimental methodologies for key cited experiments are also included to support further research and development.
I. Comparative Efficacy Data
The following tables summarize the available clinical trial data for this compound and Ivacaftor in patients with Class III and IV CFTR mutations.
Table 1: this compound Efficacy in Class III and IV CFTR Mutations
Data from the NCT02190604 clinical trial, a randomized, double-blind, placebo-controlled study, demonstrated the efficacy of this compound in a cohort of patients with Class III and IV CFTR mutations. The study included 2 patients with the Class III mutation S549N and 22 patients with various Class IV mutations. The specific Class IV mutations included in the trial have not been publicly disclosed. The data below represents the pooled results for these 24 patients.[1][2]
| Endpoint | Mean Change from Baseline (this compound 450 mg bid) | Placebo |
| % predicted FEV₁ | +6.46% | - |
| Lung Clearance Index (LCI₂.₅) | -1.13 points | - |
| Sweat Chloride | -8.36 mmol/L | - |
FEV₁: Forced Expiratory Volume in 1 second; LCI₂.₅: Lung Clearance Index at 2.5% of tracer gas concentration.
Table 2: Ivacaftor Efficacy in Class III (Gating) CFTR Mutations
Ivacaftor is an established CFTR potentiator with proven efficacy in various Class III mutations. The following table summarizes key findings from clinical trials in patients with the G551D mutation and other non-G551D gating mutations.
| Mutation | Endpoint | Mean Change from Baseline (Ivacaftor 150 mg bid) | Reference |
| G551D | % predicted FEV₁ | +10.6% to +12.5% | [3] |
| Sweat Chloride | -48.1 mmol/L | [4] | |
| Non-G551D Gating Mutations | % predicted FEV₁ | +8.3% | [5] |
| Sweat Chloride | -48.6 to -53.5 mEq/L |
Table 3: Ivacaftor Efficacy in Class IV (Conductance) CFTR Mutations
The efficacy of Ivacaftor has also been demonstrated in the Class IV mutation, R117H.
| Mutation | Endpoint | Mean Change from Baseline (Ivacaftor 150 mg bid) | Reference |
| R117H | % predicted FEV₁ (adults ≥18 years) | +5.0 percentage points | |
| Sweat Chloride | -24.0 mmol/L |
II. Experimental Protocols
A. Ussing Chamber Assay for CFTR Function
This in vitro technique is used to measure ion transport across epithelial tissues, providing a direct assessment of CFTR function.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients with specific mutations are cultured on permeable supports to form a polarized monolayer.
-
Chamber Setup: The cell culture inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Both sides are bathed in a physiological salt solution.
-
Short-Circuit Current (Isc) Measurement: A voltage clamp is used to maintain the transepithelial voltage at 0 mV, and the resulting current (Isc) is measured. This current is a direct measure of net ion transport.
-
Pharmacological Stimulation and Inhibition:
-
Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC), thus isolating chloride transport.
-
Forskolin: A cAMP agonist, is added to stimulate CFTR activity through PKA-mediated phosphorylation.
-
CFTR Potentiator (this compound or Ivacaftor): Added to assess its effect on CFTR channel gating and chloride secretion.
-
CFTR Inhibitor (e.g., CFTRinh-172): Added at the end of the experiment to confirm that the measured current is indeed CFTR-dependent.
-
-
Data Analysis: The change in Isc (ΔIsc) in response to the potentiator is calculated to quantify the extent of CFTR function restoration.
B. Western Blot for CFTR Protein Maturation
This technique is used to assess the processing and trafficking of the CFTR protein to the cell membrane.
-
Cell Lysis: HBE cells are lysed to release total cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the CFTR protein.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody.
-
-
Detection: The signal is visualized using a chemiluminescent substrate. The CFTR protein appears as two bands: Band B (immature, core-glycosylated, ~150 kDa) and Band C (mature, fully glycosylated, ~170 kDa). The intensity of Band C is indicative of the amount of functional CFTR at the cell surface.
C. Sweat Chloride Test
The sweat test is the gold standard for diagnosing CF and is used in clinical trials to assess the in vivo activity of CFTR modulators.
-
Pilocarpine Iontophoresis: A small amount of pilocarpine, a sweat-inducing medication, is applied to a small area of the skin (usually the forearm). A weak electrical current is used to deliver the medication into the skin.
-
Sweat Collection: Sweat is collected for 30 minutes using a specialized collection device (e.g., Macroduct®).
-
Chloride Measurement: The chloride concentration in the collected sweat is measured using a chloridometer or by coulometry.
-
Interpretation: Sweat chloride levels are interpreted as follows: ≤ 29 mmol/L (normal), 30-59 mmol/L (intermediate), and ≥ 60 mmol/L (indicative of CF).
D. Lung Clearance Index (LCI) Measurement
LCI is a sensitive measure of ventilation inhomogeneity, particularly in the small airways, and is often used as a primary or secondary endpoint in CF clinical trials.
-
Multiple Breath Washout (MBW): The patient breathes tidally through a mouthpiece connected to a device that delivers a tracer gas (e.g., sulfur hexafluoride, SF₆, or endogenous nitrogen, N₂).
-
Wash-in Phase: The patient breathes the tracer gas mixture until its concentration in the lungs reaches equilibrium.
-
Washout Phase: The patient then breathes room air, and the concentration of the tracer gas in the exhaled breath is continuously measured until it drops to 1/40th of the starting concentration.
-
Calculation: LCI is calculated as the cumulative exhaled volume during the washout phase divided by the functional residual capacity (FRC). A higher LCI value indicates greater ventilation inhomogeneity.
III. Signaling Pathways and Experimental Workflows
CFTR Channel Gating and Potentiation
The following diagram illustrates the basic mechanism of CFTR channel activation and how potentiators like this compound and Ivacaftor enhance its function.
The CFTR channel requires phosphorylation by Protein Kinase A (PKA) and the binding and hydrolysis of ATP to open and allow the passage of chloride ions. Potentiators are thought to bind directly to the CFTR protein, stabilizing the open-channel conformation and thereby increasing the probability of the channel being open and enhancing chloride transport.
Experimental Workflow for Assessing Potentiator Efficacy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a CFTR potentiator.
References
- 1. Safety and efficacy of the cystic fibrosis transmembrane conductance regulator potentiator this compound (QBW251) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of the cystic fibrosis transmembrane conductance regulator potentiator this compound (QBW251) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase A phosphorylation potentiates cystic fibrosis transmembrane conductance regulator gating by relieving autoinhibition on the stimulatory C terminus of the regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sweat Chloride as A Biomarker of CFTR Activity: Proof of Concept and Ivacaftor Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
Icenticaftor Demonstrates Anti-inflammatory Potential by Reducing Fibrinogen Levels in COPD Patients
A recent analysis of clinical trial data suggests that icenticaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, exhibits anti-inflammatory effects by significantly reducing plasma fibrinogen levels in patients with Chronic Obstructive Pulmonary Disease (COPD). This finding positions this compound as a potential therapeutic option targeting the inflammatory aspects of COPD, offering a different mechanism of action compared to standard treatments.
This comparison guide provides an objective analysis of this compound's performance against other COPD therapies concerning their impact on fibrinogen, a key biomarker of systemic inflammation. The information is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Fibrinogen Level Modulation
The following table summarizes the effects of this compound and other standard COPD treatments on plasma fibrinogen levels, based on available clinical trial data.
| Treatment Class | Specific Drug(s) | Effect on Fibrinogen Levels | Quantitative Data (Mean Change from Baseline) | Source |
| CFTR Potentiator | This compound (300 mg b.i.d.) | Significant Decrease | -0.39 g/L (vs. placebo) over 29 days | [1] |
| Inhaled Corticosteroids (ICS) / Long-Acting β2-Agonists (LABA) | Fluticasone furoate/vilanterol | No significant effect | Data not available, but studies indicate no effect. | [2] |
| Long-Acting Muscarinic Antagonists (LAMA) | Tiotropium, Glycopyrronium, Aclidinium | No significant effect reported | Data not available in reviewed studies. | |
| Phosphodiesterase-4 (PDE4) Inhibitor | Roflumilast | Data Not Available | Clinical trials have measured fibrinogen, but specific data on its change with treatment were not reported in the reviewed literature. | [3][4] |
Experimental Protocols
Fibrinogen Level Measurement: The Clauss Method
The quantitative analysis of plasma fibrinogen levels in the cited clinical trials is predominantly performed using the Clauss method, a functional assay that is the gold standard for its reliability and precision.[1]
Principle: The Clauss method measures the time it takes for a fibrin clot to form after a high concentration of thrombin is added to a diluted plasma sample. The clotting time is inversely proportional to the fibrinogen concentration.
Step-by-Step Protocol:
-
Sample Collection and Preparation:
-
Whole blood is collected in a tube containing 3.2% sodium citrate, acting as an anticoagulant.
-
The blood sample is then centrifuged at approximately 1500 x g for 15 minutes to separate the plasma.
-
The resulting platelet-poor plasma is carefully collected for analysis.
-
-
Dilution:
-
The plasma sample is diluted (commonly a 1:10 dilution) with an imidazole buffer. This dilution minimizes the interference of inhibitors such as heparin or fibrin degradation products.
-
-
Incubation:
-
The diluted plasma is incubated at 37°C for a specified period (e.g., 2 minutes) to reach a standardized temperature.
-
-
Clot Induction and Measurement:
-
A pre-warmed, high-concentration thrombin reagent (typically around 100 NIH units/mL) is added to the diluted plasma.
-
The time from the addition of thrombin to the formation of a visible fibrin clot is measured in seconds. This is the clotting time.
-
-
Quantification:
-
A calibration curve is generated using a series of dilutions of a standard plasma with a known fibrinogen concentration.
-
The clotting time of the patient sample is then compared to the calibration curve to determine the fibrinogen concentration, typically reported in g/L or mg/dL.
-
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
Discussion
The data indicates that this compound's mechanism of action, which involves the potentiation of the CFTR channel, leads to a downstream anti-inflammatory effect evidenced by a reduction in plasma fibrinogen. This is a distinct advantage over existing mainstay COPD therapies like long-acting bronchodilators and inhaled corticosteroids, which do not appear to significantly impact this systemic inflammatory marker.
While the precise signaling pathway from localized airway inflammation to systemic fibrinogen levels is complex, it is understood that chronic airway inflammation in COPD can trigger a systemic acute-phase response, leading to increased hepatic production of fibrinogen. By addressing a root cause of mucus stasis and bacterial colonization through improved mucociliary clearance, this compound may dampen the inflammatory cascade at its source, subsequently reducing the systemic inflammatory footprint.
The absence of reported effects on fibrinogen for LAMAs and the lack of available quantitative data for roflumilast highlight a gap in the understanding of how these widely used COPD medications modulate systemic inflammation. Further research in this area would be beneficial for a more comprehensive comparison.
References
- 1. Screening Tests in Haemostasis:Fibrinogen Assays [practical-haemostasis.com]
- 2. InforMing the PAthway of COPD Treatment (IMPACT) trial: fibrinogen levels predict risk of moderate or severe exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Icenticaftor Demonstrates Superior Efficacy in Preclinical Models for F508del-CFTR Correction
A comparative analysis of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, icenticaftor, reveals significant advantages over the first-generation potentiator, ivacaftor, particularly for the common F508del mutation. In various laboratory cell line models, this compound not only enhances CFTR channel function but also preserves the stability of the corrected protein, a key differentiator from ivacaftor.
This compound (also known as QBW251) is an orally active CFTR potentiator that has been investigated for the treatment of cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action is to increase the open probability of the CFTR channel, thereby enhancing chloride and bicarbonate transport across epithelial cell membranes.[3] This is crucial in CF, a genetic disorder caused by mutations in the CFTR gene that lead to dysfunctional or absent CFTR protein.[4]
Superior Functional Rescue of F508del-CFTR
Recent studies have directly compared the efficacy of this compound and ivacaftor in cell models expressing the F508del-CFTR mutation, the most common CF-causing mutation. When used in combination with CFTR correctors elexacaftor and tezacaftor (ELX/TEZ), this compound demonstrated a superior ability to rescue the function of the F508del-CFTR protein compared to the combination of ELX/TEZ with ivacaftor.[4]
In primary human bronchial epithelial (HBE) cells from donors with the F508del/F508del genotype, treatment with ELX/TEZ plus this compound for 48 hours resulted in a significantly greater increase in CFTR function, as measured by Ussing chamber experiments, compared to treatment with ELX/TEZ plus ivacaftor. Single-channel measurements in BHK-21 cells stably expressing F508del-CFTR also showed that this compound led to a higher channel open probability than ivacaftor.
A critical finding is that while ivacaftor was shown to destabilize the mature, corrected F508del-CFTR protein, this compound did not exhibit this detrimental effect. Western blot analysis of HBE cells treated for 48 hours with the respective drug combinations confirmed that the amount of mature (Band C) F508del-CFTR was reduced in the presence of ivacaftor but maintained with this compound.
The following table summarizes the comparative efficacy of this compound and ivacaftor in F508del-CFTR cell models.
| Cell Model | Mutation | Treatment (48h) | Assay | Key Finding | Reference |
| Primary HBE Cells | F508del/F508del | ELX/TEZ + this compound | Ussing Chamber | Increased CFTR function | |
| Primary HBE Cells | F508del/F508del | ELX/TEZ + Ivacaftor | Ussing Chamber | Lower CFTR function increase | |
| BHK-21 Cells | F508del | ELX/TEZ + this compound | Western Blot | Maintained mature CFTR protein | |
| BHK-21 Cells | F508del | ELX/TEZ + Ivacaftor | Western Blot | Destabilized mature CFTR protein | |
| BHK-21 Cells | F508del | ELX + this compound | Single-channel recording | Higher channel open probability (Po = 0.74) | |
| BHK-21 Cells | F508del | ELX + Ivacaftor | Single-channel recording | Lower channel open probability (Po = 0.32) |
Mutation-Specific Effects
Interestingly, the superiority of this compound over ivacaftor is not universal across all CFTR mutations. In primary HBE cells expressing the N1303K-CFTR mutation, this compound did not show an enhanced rescue effect compared to ivacaftor. This highlights the mutation-specific activity of CFTR potentiators and the importance of personalized therapeutic approaches.
Signaling Pathway and Experimental Workflow
The CFTR protein is a cAMP-regulated ion channel. Its activation involves phosphorylation by Protein Kinase A (PKA) and binding of ATP to the Nucleotide-Binding Domains (NBDs). CFTR potentiators like this compound and ivacaftor act to increase the time the channel remains open, thus augmenting ion flow.
The experimental workflow to compare the activity of this compound and ivacaftor in cell models typically involves cell culture, drug treatment, and functional or protein expression analysis.
Experimental Protocols
Cell Culture and Drug Treatment: Primary HBE cells from CF donors (F508del/F508del) were grown at an air-liquid interface. BHK-21 cells were stably transfected to express F508del-CFTR. For treatment, a corrector mixture of elexacaftor (3 µM) and tezacaftor (10 µM) was applied with either ivacaftor (5 µM) or this compound (5 µM) for 48 hours.
Ussing Chamber Assay: HBE cultures were mounted in Ussing chambers to measure short-circuit current (Isc), an indicator of ion transport. After baseline stabilization, CFTR function was stimulated with forskolin (a cAMP agonist) and the change in Isc was measured to quantify CFTR activity.
Western Blot Analysis: Following drug treatment, cells were lysed and proteins were separated by SDS-PAGE. CFTR protein was detected using specific antibodies to distinguish between the immature (Band B) and mature (Band C) forms. The ratio of Band C to Band B was used to assess protein maturation and stability.
Single-Channel Recordings: Membrane vesicles from treated BHK-21 cells were incorporated into a lipid bilayer for electrophysiological recordings. This technique allows for the direct measurement of the open and closed states of a single CFTR channel, providing a precise measure of channel open probability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel Treatment for Chronic Obstructive Pulmonary Disease, Needs Further Verification of Its Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Implications for cystic fibrosis therapy: Potentiator this compound is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]
Icenticaftor Demonstrates Superiority Over Ivacaftor in Preserving Post-Correction F508del-CFTR Protein Levels
A comparative analysis for researchers and drug development professionals.
Introduction: The advent of CFTR modulators has revolutionized the treatment of cystic fibrosis (CF). For patients with the common F508del mutation, combination therapies that include correctors and potentiators are essential. While the potentiator ivacaftor has been a cornerstone of these therapies, recent evidence suggests that the investigational potentiator icenticaftor may offer significant advantages. This guide provides a detailed comparison of this compound and ivacaftor, focusing on their respective impacts on the stability of corrector-rescued F508del-CFTR protein. The data presented herein is primarily drawn from a key study by Cholon et al. (2025), which highlights this compound's ability to enhance F508del-CFTR function without the detrimental destabilizing effects observed with ivacaftor.[1][2][3]
Comparative Efficacy of this compound and Ivacaftor
The fundamental difference in the post-correction efficacy of this compound and ivacaftor lies in their impact on the stability of the mature F508del-CFTR protein. While both molecules act as potentiators to increase the channel open probability of CFTR at the cell surface, ivacaftor has been shown to decrease the stability of the corrected F508del-CFTR protein.[2][3] In contrast, this compound enhances the function of corrector-rescued F508del-CFTR without inducing this destabilization.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of this compound and ivacaftor on corrector-rescued F508del-CFTR.
Table 1: Single-Channel Recordings of Rescued F508del-CFTR
| Treatment Condition (with ELX/TEZ correctors) | Channel Open Probability (Po) | Reference |
| Elexacaftor (ELX) + Tezacaftor (TEZ) | - | Cholon et al. |
| ELX + TEZ + Ivacaftor (IVA) | 0.32 | Cholon et al. |
| ELX + TEZ + this compound (ICN) | 0.74 | Cholon et al. |
| Data sourced from Cholon et al. showing that treatment with this compound results in a channel open probability more than twice as high as treatment with ivacaftor. |
Table 2: Functional Analysis of Rescued F508del-CFTR in Primary Human Bronchial Epithelial (HBE) Cultures (Ussing Chamber)
| Treatment Condition (48-hour) | Forskolin (Fsk) Peak Isc (µA/cm²) | Total Max Stimulation (Fsk + Potentiator) Isc (µA/cm²) | Reference |
| ELX/TEZ | Data not quantified | Data not quantified | Cholon et al. |
| ELX/TEZ + IVA | Significantly decreased vs. ELX/TEZ alone | Similar to ICN | Cholon et al. |
| ELX/TEZ + ICN | Not significantly decreased vs. ELX/TEZ alone | Similar to IVA | Cholon et al. |
| Isc (short-circuit current) is a measure of ion transport. A 48-hour treatment with this compound had a stronger effect on corrector-rescued F508del-CFTR function than ivacaftor. |
Table 3: F508del-CFTR Protein Stability in Primary HBE Cultures (Western Blot)
| Treatment Condition (48-hour) | Mature F508del-CFTR Protein Levels | Reference |
| ELX/TEZ | Rescued mature protein present | Cholon et al. |
| ELX/TEZ + IVA | Destabilized/reduced mature protein | Cholon et al. |
| ELX/TEZ + ICN | Maintained mature protein levels | Cholon et al. |
| Western blot analysis demonstrated that the mature form of F508del-CFTR was destabilized by ivacaftor but not by this compound after 48 hours of treatment. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Cell Culture and CFTR Modulator Treatment
-
Cell Lines:
-
Baby hamster kidney (BHK-21) cells stably expressing F508del-CFTR were used for single-channel recordings.
-
Primary human bronchial epithelial (HBE) cultures from individuals with CF (homozygous for F508del) were used for Ussing chamber and Western blot analyses.
-
-
Culture Conditions: HBE cells were cultured on permeable supports to form polarized monolayers.
-
Modulator Treatment: For chronic treatment experiments, cells were incubated with CFTR modulators (elexacaftor, tezacaftor, ivacaftor, or this compound) for 48 hours to allow for the rescue and trafficking of the F508del-CFTR protein to the cell surface.
Western Blot Analysis for CFTR Protein Stability
-
Objective: To assess the levels of mature (complex-glycosylated, "C-band") and immature (core-glycosylated, "B-band") F508del-CFTR protein.
-
Protocol:
-
Cell Lysis: After 48-hour treatment with modulators, HBE cells were lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate was determined to ensure equal loading onto the gel.
-
SDS-PAGE: Equal amounts of protein from each sample were loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane was incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with a primary antibody specific for CFTR.
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate was added to the membrane, and the light emitted from the bands corresponding to the CFTR protein was captured using an imaging system. The intensity of the bands was quantified to compare protein levels between different treatment conditions.
-
Ussing Chamber Assay for CFTR Function
-
Objective: To measure CFTR-mediated ion transport across the HBE cell monolayer.
-
Protocol:
-
Mounting: The permeable support with the HBE cell monolayer was mounted in an Ussing chamber, separating the apical and basolateral sides.
-
Electrophysiological Recordings: The chambers were filled with a physiological Ringer's solution, and the transepithelial voltage was clamped to 0 mV. The short-circuit current (Isc), representing net ion transport, was measured.
-
Pharmacological Stimulation and Inhibition:
-
Amiloride was added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin (Fsk) was added to increase intracellular cAMP and activate CFTR.
-
The potentiator (ivacaftor or this compound) was added to the apical chamber.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) was added at the end of the experiment to confirm that the measured current was CFTR-dependent.
-
-
Data Analysis: The change in Isc (ΔIsc) in response to each compound was calculated and compared between treatment groups.
-
Single-Channel Patch-Clamp Recordings
-
Objective: To measure the open probability (Po) of individual CFTR channels.
-
Protocol:
-
Membrane Vesicle Preparation: Membrane vesicles were prepared from BHK-21 cells stably expressing F508del-CFTR that had been treated with correctors and potentiators.
-
Bilayer Formation: A lipid bilayer was formed across a small aperture.
-
Vesicle Fusion: The membrane vesicles containing the rescued CFTR channels were fused into the lipid bilayer.
-
Electrophysiological Recording: A voltage was applied across the bilayer, and the current flowing through individual CFTR channels was recorded using a patch-clamp amplifier.
-
Data Analysis: The recordings were analyzed to determine the amount of time the channel spent in the open versus closed state, from which the channel open probability (Po) was calculated.
-
Visualizations
Experimental Workflow for Assessing CFTR Protein Stability and Function
Caption: Workflow for comparing this compound and Ivacaftor effects.
Signaling Pathway: CFTR Maturation and Potentiation
Caption: CFTR processing, correction, and potentiation by Ivacaftor vs. This compound.
Conclusion
The available evidence strongly suggests that this compound is superior to ivacaftor as a potentiator for corrector-rescued F508del-CFTR. Its ability to enhance channel function to a greater degree than ivacaftor, without causing the degradation of the mature protein, represents a significant potential advancement in CF therapy. These findings underscore the importance of considering the impact of potentiators not only on channel gating but also on the stability of the corrected CFTR protein. Further clinical investigation is warranted to determine if these in vitro advantages of this compound translate into improved clinical outcomes for individuals with cystic fibrosis.
References
Icenticaftor's Effect on Sweat Chloride: A Comparative Analysis of Reproducibility and Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of icenticaftor-induced changes in sweat chloride concentration, benchmarked against the established CFTR potentiator, ivacaftor. This analysis is supported by available clinical trial data and standardized experimental protocols.
Executive Summary
This compound, a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, has demonstrated a statistically significant reduction in sweat chloride concentration in clinical trials involving patients with chronic obstructive pulmonary disease (COPD)[1]. This reduction serves as a key biomarker for improved CFTR protein function. While dedicated studies on the reproducibility of this compound's effect are not yet published, data from studies on other CFTR modulators, such as ivacaftor, suggest that sweat chloride measurement is a reliable and reproducible biomarker in multicenter clinical trials[2][3][4]. This guide synthesizes the available quantitative data, details the standardized experimental protocols for sweat chloride measurement, and provides a comparative overview of this compound and its alternatives.
Comparative Analysis of this compound and Ivacaftor
This compound and ivacaftor are both CFTR potentiators, a class of drugs that function by increasing the channel open probability of the CFTR protein at the cell surface. While both drugs aim to restore the normal physiological function of the CFTR protein, they exhibit different efficacy profiles, particularly concerning specific CFTR mutations.
A direct comparison has shown that this compound may be a superior potentiator for the F508del-CFTR mutation when used in combination with correctors, as it enhances protein function without destabilizing the protein, a limitation observed with ivacaftor.
Quantitative Data on Sweat Chloride Reduction
The following table summarizes the observed changes in sweat chloride concentration from baseline in clinical trials of this compound and ivacaftor.
| Drug | Population | Dosage | Mean Change from Baseline in Sweat Chloride (mmol/L) | Placebo-Adjusted Mean Change (mmol/L) | Study |
| This compound | COPD | 300 mg b.i.d. | Not explicitly stated | -5.04 (90% CrI: -11.12, 0.94) | Rowe et al. (NCT02449018) |
| Ivacaftor | Cystic Fibrosis (G551D mutation) | 150 mg | -59.5 (median) | Not applicable (vs. placebo) | Accurso et al. (NCT00457821) |
| Ivacaftor | Cystic Fibrosis (G551D or R117H mutation) | Not specified | Statistically significant reduction | Not applicable | Shah et al. |
Reproducibility of Sweat Chloride Measurements
While a specific study on the reproducibility of this compound-induced sweat chloride changes is not available, the broader literature on CFTR modulators indicates that sweat chloride is a robust and reproducible biomarker. Studies on ivacaftor have demonstrated low within-patient variability in sweat chloride response, suggesting a stable treatment effect. The coefficient of variation for within-subject sweat chloride measurements is generally less than 10%. However, between-patient variability can be high, indicating that the magnitude of response to a CFTR modulator can differ significantly among individuals.
Experimental Protocols
The standardized method for measuring sweat chloride concentration in clinical trials is the quantitative pilocarpine iontophoresis sweat test. The following protocol is based on guidelines from the Cystic Fibrosis Foundation and the Clinical and Laboratory Standards Institute (CLSI) document C34-A3.
Quantitative Pilocarpine Iontophoresis Sweat Test Protocol
-
Patient Preparation: The patient should be well-hydrated. The skin on the test site (typically the forearm) is cleaned with deionized water and dried.
-
Pilocarpine Iontophoresis: A pilocarpine gel is applied to the positive electrode, and a saline gel is applied to the negative electrode. The electrodes are placed on the prepared skin site, and a small, painless electrical current is applied for 5 minutes to stimulate sweat production.
-
Sweat Collection: After iontophoresis, the electrodes are removed, and the skin is cleansed again. A sweat collection device, such as a Macroduct® coil or pre-weighed gauze, is placed over the stimulated area to collect sweat for 30 minutes.
-
Sweat Analysis: The collected sweat is weighed to determine the sweat rate. The chloride concentration is then measured using a chloridometer, which employs coulometric titration.
-
Quality Control: A minimum of 15 µL of sweat is required for accurate analysis. The entire procedure should be performed by a trained technician, and the equipment must be regularly calibrated.
Signaling Pathways and Experimental Workflows
CFTR Potentiator Signaling Pathway
The following diagram illustrates the mechanism of action of CFTR potentiators like this compound.
Caption: Mechanism of action of a CFTR potentiator.
Experimental Workflow for a Clinical Trial Assessing Sweat Chloride
This diagram outlines the typical workflow for a clinical trial designed to evaluate the effect of a drug like this compound on sweat chloride concentration.
Caption: Workflow of a placebo-controlled clinical trial.
References
- 1. Variability of sweat chloride concentration in subjects with cystic fibrosis and G551D mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sweat Chloride as A Biomarker of CFTR Activity: Proof of Concept and Ivacaftor Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sweat chloride as a biomarker of CFTR activity: proof of concept and ivacaftor clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sweat Chloride Testing and Nasal Potential Difference (NPD) Are Primary Outcome Parameters in Treatment with Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Icenticaftor in COPD: A Deep Dive into Negative Trial Results and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison and guide to the clinical trial findings of Icenticaftor in Chronic Obstructive Pulmonary Disease (COPD), contextualized with alternative therapeutic strategies.
The investigation of this compound (QBW251), a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, for the treatment of Chronic Obstructive Pulmonary Disease (COPD) has yielded complex results that warrant a detailed examination. While the Phase IIb dose-finding clinical trial did not meet its primary endpoint, a closer look at the secondary outcomes and the broader landscape of COPD therapies reveals valuable insights for the future of drug development in this field. This guide provides a comprehensive comparison of this compound's performance, an analysis of its clinical trial protocol, and a look at alternative treatments, supported by experimental data and visual aids to facilitate a deeper understanding.
Interpreting the "Negative" Outcome: A Nuanced Perspective
The Phase IIb, multicenter, parallel-group, double-blind clinical trial (NCT04072887) of this compound in patients with COPD and chronic bronchitis on triple therapy ultimately failed to demonstrate a statistically significant dose-response relationship for the primary endpoint: the change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) after 12 weeks of treatment.[1][2][3] This led to the classification of the trial's primary outcome as negative.
However, a key observation was the time-dependent nature of the drug's effect. At the 24-week mark, a dose-response relationship was observed for trough FEV1, with the 300 mg twice-daily (b.i.d.) dose showing the most consistent and effective results.[2][3] This suggests that the non-bronchodilatory mechanism of action of this compound, which aims to improve mucus clearance by potentiating the CFTR channel, may require a longer duration of treatment to manifest in measurable changes in lung function.
Furthermore, the 300 mg b.i.d. dose demonstrated improvements in several secondary and exploratory endpoints at 24 weeks, including:
-
Reduced cough and sputum scores , as measured by the Evaluating Respiratory Symptoms in COPD (E-RS) questionnaire.
-
Decreased use of rescue medication .
-
Lowered serum fibrinogen concentrations , a biomarker of systemic inflammation.
These findings, while not the primary focus of the study, suggest that this compound may offer benefits in symptom control and reducing inflammation in a subset of COPD patients, particularly those with a chronic bronchitis phenotype characterized by mucus hypersecretion. In fact, nearly 30% of patients in the 300 mg group experienced a clinically meaningful improvement in trough FEV1 of 100 mL or more from baseline.
Comparative Analysis: this compound vs. Alternative COPD Therapies
To contextualize the results of the this compound trial, it is essential to compare its performance with other CFTR modulators investigated for COPD and established alternative therapeutic strategies that target different mechanisms of the disease.
CFTR Modulators in COPD
The rationale for using CFTR modulators in COPD stems from evidence that cigarette smoke and inflammation can lead to acquired CFTR dysfunction, impairing mucociliary clearance in a manner similar to cystic fibrosis.
Ivacaftor , another CFTR potentiator, has also been studied in COPD. However, a Phase 2 randomized controlled trial of Ivacaftor (150 mg twice daily) in patients with COPD and chronic bronchitis did not show significant improvements in lung function, respiratory symptoms, or sweat chloride levels after 12 weeks. The pharmacokinetic analysis of this trial revealed that the drug exposure was lower than expected, which may have contributed to the lack of efficacy.
| Feature | This compound (300 mg b.i.d.) | Ivacaftor (150 mg b.i.d.) |
| Primary Endpoint (FEV1 at 12 weeks) | Not Met | No Significant Improvement |
| FEV1 at 24 weeks | 35 mL improvement vs. placebo | Not Reported |
| Symptom Scores (E-RS) at 24 weeks | Improvement in cough & sputum scores | No Significant Improvement |
| Other Notable Effects | Reduced rescue medication use, lowered fibrinogen | Lower than expected drug exposure |
Alternative Therapeutic Strategies in COPD
The current standard of care for COPD involves bronchodilators and anti-inflammatory agents. Here, we compare the findings for this compound with two distinct classes of alternative treatments.
Phosphodiesterase-4 (PDE4) Inhibitors:
Roflumilast is an oral PDE4 inhibitor that targets systemic and airway inflammation. In clinical trials, Roflumilast has demonstrated modest but significant improvements in lung function and a reduction in exacerbation rates, particularly in patients with severe COPD and chronic bronchitis.
Long-Acting Beta-Agonist (LABA) / Long-Acting Muscarinic Antagonist (LAMA) Combinations:
Fixed-dose combinations of LABAs and LAMAs are a cornerstone of maintenance therapy for symptomatic COPD patients. These inhaled therapies provide potent bronchodilation, leading to significant improvements in lung function and symptoms. Glycopyrronium/formoterol is one such combination.
| Therapy | Mechanism of Action | Key Efficacy Endpoints |
| This compound | CFTR Potentiator (improves mucus clearance) | FEV1: 35 mL improvement at 24 weeks. Symptoms: Improved cough and sputum scores. |
| Roflumilast | PDE4 Inhibitor (anti-inflammatory) | FEV1: 33-39 mL improvement. Exacerbations: ~18.5% relative risk reduction. |
| Glycopyrronium/ formoterol | LABA/LAMA (bronchodilator) | FEV1: ~115 mL improvement over monotherapy. |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the clinical trial results.
This compound Phase IIb Trial (NCT04072887)
-
Study Design: A 24-week, multicenter, parallel-group, double-blind, placebo-controlled, dose-finding study.
-
Patient Population: 974 patients with COPD and chronic bronchitis who were on a stable background of triple therapy (inhaled corticosteroid, LABA, and LAMA) for at least three months.
-
Treatment Arms: Patients were randomized to one of six treatment arms: this compound 25 mg, 75 mg, 150 mg, 300 mg, 450 mg, or placebo, all administered orally twice daily.
-
Primary Endpoint: Change from baseline in trough FEV1 at 12 weeks.
-
Secondary Endpoints: Change from baseline in trough FEV1 at 24 weeks, and change from baseline in E-RS total and cough and sputum scores at 24 weeks.
-
Statistical Analysis: The primary and key secondary endpoints were analyzed using a multiple comparison procedure-modeling (MCP-Mod) approach to characterize the dose-response relationship.
Evaluating Respiratory Symptoms in COPD (E-RS)
The E-RS is a patient-reported outcome diary derived from the 14-item Exacerbations of Chronic Pulmonary Disease Tool (EXACT). It consists of 11 respiratory symptom items that are completed daily by the patient. The scores are summed to provide a total score (range 0-40) and three subscale scores: breathlessness, cough and sputum, and chest symptoms. Higher scores indicate more severe symptoms. A reduction of at least 2 points in the total score is considered a minimally important difference.
Visualizing the Science: Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the CFTR signaling pathway and the workflow of a typical clinical trial.
Conclusion and Future Directions
The negative primary outcome of the this compound Phase IIb trial underscores the challenges in developing novel therapies for a heterogeneous disease like COPD. The choice of FEV1 as a primary endpoint for a non-bronchodilator therapy may have contributed to the "negative" result, and future trials of similar agents might consider co-primary endpoints that include patient-reported outcomes like the E-RS.
Despite the primary endpoint not being met, the positive signals observed at 24 weeks for the 300 mg b.i.d. dose suggest that CFTR remains a viable target in a subset of COPD patients. Future research should focus on identifying biomarkers to select patients most likely to respond to CFTR modulator therapy, such as those with objective evidence of mucus hypersecretion. Longer-term studies are also needed to determine if the observed symptomatic and inflammatory benefits translate into a reduction in exacerbations and a modification of disease progression.
The journey of this compound in COPD research, though not straightforward, provides valuable lessons for the design of future clinical trials and the pursuit of personalized medicine in this complex and prevalent disease.
References
A Head-to-Head Comparison of Icenticaftor and Ivacaftor: Single-Channel Recordings Reveal Superior Potentiation of F508del-CFTR by Icenticaftor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the single-channel recording characteristics of Icenticaftor and Ivacaftor, two potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Experimental data highlights this compound's enhanced efficacy on the F508del-CFTR mutant, the most common mutation in Cystic Fibrosis (CF).
Executive Summary
Single-channel patch-clamp recordings are a powerful tool for dissecting the molecular mechanism of CFTR modulators. This guide presents a head-to-head comparison of this compound (QBW251) and Ivacaftor (VX-770), focusing on their effects on the gating properties of wild-type (WT) and F508del-CFTR channels. Notably, while both molecules act as potentiators to increase the channel's open probability (Po), experimental data reveals that this compound is significantly more effective than Ivacaftor in rescuing the function of the F508del-CFTR mutant. This enhanced potentiation, without an effect on single-channel conductance, suggests a promising therapeutic advantage for this compound in treating CF patients with the F508del mutation.
Quantitative Comparison of Single-Channel Properties
The following tables summarize the key quantitative data from single-channel recordings of WT-CFTR and F508del-CFTR in the presence of this compound and Ivacaftor.
Table 1: Effect of this compound and Ivacaftor on F508del-CFTR Single-Channel Properties
| Parameter | Corrector Treatment | Potentiator | Open Probability (Po) | Single-Channel Conductance (pS) |
| F508del-CFTR | Elexacaftor + Tezacaftor | This compound (2 µM) | 0.74[1][2][3] | Not Affected[3] |
| F508del-CFTR | Elexacaftor + Tezacaftor | Ivacaftor (2 µM) | 0.32[1] | Not Affected |
Table 2: Effect of this compound and Ivacaftor on WT-CFTR Single-Channel Properties
| Parameter | Potentiator | Open Probability (Po) | Single-Channel Conductance (pS) |
| WT-CFTR | This compound | Similarly improved to Ivacaftor | Not Affected |
| WT-CFTR | Ivacaftor | Similarly improved | Not Affected |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following provides a detailed methodology for the single-channel patch-clamp recordings cited in this guide.
1. Cell Culture and Preparation:
-
Baby Hamster Kidney (BHK-21) cells stably expressing either wild-type (WT) or F508del-CFTR are cultured under standard conditions.
-
For experiments involving F508del-CFTR, cells are treated with correctors such as Elexacaftor (2 µM) and Tezacaftor (2 µM) for 48 hours prior to recording to ensure proper trafficking of the mutant protein to the cell membrane.
-
On the day of the experiment, cells are dissociated and plated onto glass coverslips.
2. Micropipette Fabrication and Filling:
-
Borosilicate glass capillaries are pulled into micropipettes using a micropipette puller.
-
The tips of the micropipettes are fire-polished to a resistance of 5-10 MΩ when filled with the pipette solution.
-
The pipette (extracellular) solution contains (in mM): 140 NMDG-Cl, 2 MgCl₂, 5 CaCl₂, 10 TES, pH 7.4.
3. Single-Channel Recording:
-
Recordings are performed in the inside-out patch-clamp configuration.
-
A gigaohm seal (>10 GΩ) is formed between the micropipette and the cell membrane. The membrane patch is then excised to expose the intracellular face to the bath solution.
-
The bath (intracellular) solution contains (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 TES, 1 EGTA, pH 7.4.
-
CFTR channels are activated by adding 1 mM Mg-ATP and 75 nM of the catalytic subunit of protein kinase A (PKA) to the intracellular solution.
-
Single-channel currents are recorded at a holding potential of -80 mV.
4. Data Acquisition and Analysis:
-
Currents are amplified, filtered at 1 kHz, and digitized at 10 kHz.
-
Data is acquired and analyzed using specialized software (e.g., pCLAMP).
-
The channel open probability (Po) is calculated as the total open time divided by the total recording time.
-
Single-channel current amplitude is determined from amplitude histograms fitted with Gaussian distributions, and the conductance is calculated from the current-voltage relationship.
Discussion of Findings
The presented data clearly demonstrates that this compound is a more potent potentiator of corrector-rescued F508del-CFTR than Ivacaftor, inducing a more than two-fold greater increase in the channel's open probability. This finding is significant as it suggests that this compound could lead to a greater functional rescue of the most common CF-causing mutation.
The mechanism of action for both this compound and Ivacaftor involves a direct interaction with the CFTR protein to increase its open probability, without altering the rate of ion conduction through the open pore. For Ivacaftor, cryo-electron microscopy studies have identified a binding site at the protein-lipid interface, within a cleft formed by transmembrane helices 4, 5, and 8. While the precise binding site of this compound on the CFTR protein has not been fully elucidated, its similar function as a potentiator suggests it may interact with the channel in a comparable manner to modulate its gating behavior.
It is also noteworthy that in some in vitro studies, chronic exposure to Ivacaftor has been shown to have a destabilizing effect on F508del-CFTR, which could potentially limit its long-term therapeutic efficacy. Further investigation is required to determine if this compound exhibits a more favorable long-term stability profile for the corrected F508del-CFTR protein.
Conclusion
The head-to-head comparison of this compound and Ivacaftor through single-channel recordings provides compelling evidence for the superior potentiation of F508del-CFTR by this compound. This enhanced activity at the molecular level holds significant promise for improved therapeutic outcomes for CF patients carrying the F508del mutation. Further research into the precise molecular interactions of this compound with the CFTR channel will be invaluable for the development of next-generation CFTR modulators.
References
- 1. Figure 3 from The CFTR ion channel: gating, regulation, and anion permeation. | Semantic Scholar [semanticscholar.org]
- 2. The gating of the CFTR channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Icenticaftor: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of investigational drugs like icenticaftor is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the proper procedures for handling and discarding such compounds is paramount. While specific disposal instructions for this compound are not publicly available, this guide provides a framework for its proper disposal based on established regulations and best practices for pharmaceutical waste management.
The primary guidance for chemical disposal is the Safety Data Sheet (SDS) provided by the manufacturer. In the absence of an SDS for this compound, the following procedures, aligned with regulations from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), should be followed.[1][2][3]
Step-by-Step Disposal Protocol for this compound
For investigational compounds where a specific disposal protocol has not been provided, a systematic approach is necessary to ensure safety and compliance.
-
Consult Institutional and Local Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific procedures that comply with federal, state, and local regulations.[2][4]
-
Waste Characterization: Determine if the this compound waste is classified as hazardous. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.
-
RCRA Hazardous Waste: The Resource Conservation and Recovery Act (RCRA) regulates hazardous waste. A pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.
-
Non-Hazardous Pharmaceutical Waste: If the compound does not meet the criteria for hazardous waste, it is considered non-hazardous. However, it still requires proper disposal to prevent environmental contamination.
-
-
Segregation and Storage:
-
Properly segregate this compound waste from other laboratory waste streams.
-
Use designated, clearly labeled, and sealed containers for accumulation.
-
Store the waste in a secure, designated area away from incompatible materials.
-
-
Disposal Method:
-
Incineration: The recommended method for destroying both hazardous and non-hazardous pharmaceutical waste is incineration at a licensed facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfilling: Disposal in a landfill is generally not recommended for pharmaceutical waste due to the risk of environmental contamination.
-
Sewer Disposal: Do not dispose of this compound down the drain. The EPA's Subpart P regulations prohibit the flushing of hazardous waste pharmaceuticals. Many wastewater treatment systems cannot effectively remove pharmaceuticals, leading to water contamination.
-
-
Documentation: Maintain meticulous records of the disposal process, including the name of the compound, quantity, date of disposal, and the disposal vendor used. This documentation is crucial for regulatory compliance.
Pharmaceutical Waste Classification
Properly classifying pharmaceutical waste is a critical step in the disposal process. The following table summarizes the primary categories:
| Waste Classification | Description | Disposal Requirements |
| RCRA Hazardous Waste | Pharmaceuticals specifically listed by the EPA or exhibiting characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity). | Must be managed and disposed of in accordance with strict EPA regulations, typically involving incineration at a permitted facility. |
| Non-Hazardous Pharmaceutical Waste | Unwanted, contaminated, or expired medications not classified as hazardous. | Requires proper disposal to prevent environmental harm, with incineration being the preferred method. |
| Controlled Substances | Pharmaceuticals regulated by the DEA due to their potential for abuse. | Must be disposed of in accordance with DEA regulations, often requiring specific on-site destruction methods or use of a reverse distributor. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Decision-making workflow for the proper disposal of this compound.
While specific experimental protocols for the degradation or deactivation of this compound are not publicly available, adherence to the general principles of pharmaceutical waste management outlined above will ensure the safe and compliant disposal of this and other investigational compounds. Always prioritize consultation with your institution's EHS department to ensure adherence to all applicable regulations.
References
Essential Safety and Logistical Information for Handling Icenticaftor
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Icenticaftor is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory safety and chemical handling protocols.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is required to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Disposable gloves | Nitrile or latex, to be changed regularly and when contaminated. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume hood | All weighing and solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of the powder. |
| Dust mask/Respirator | Recommended for handling larger quantities of the powder. |
Operational Plans
Safe and efficient handling of this compound involves proper procedures for receiving, storing, and preparing the compound.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, consult the manufacturer's specific recommendations, which may include refrigeration or freezing.
Preparation of Solutions
-
Preparation: All preparations should be performed in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the powder. Use sonication or vortexing as needed to ensure complete dissolution.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Labeling: All waste containers must be clearly labeled as hazardous chemical waste, listing the contents.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
